molecular formula C8H3F6NO3 B1628189 2-Nitro-4,6-bis(trifluoromethyl)phenol CAS No. 50563-73-0

2-Nitro-4,6-bis(trifluoromethyl)phenol

Cat. No.: B1628189
CAS No.: 50563-73-0
M. Wt: 275.1 g/mol
InChI Key: VRQKCPBODHTCFI-UHFFFAOYSA-N
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Description

2-Nitro-4,6-bis(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C8H3F6NO3 and its molecular weight is 275.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Nitro-4,6-bis(trifluoromethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-4,6-bis(trifluoromethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-4,6-bis(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6NO3/c9-7(10,11)3-1-4(8(12,13)14)6(16)5(2-3)15(17)18/h1-2,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQKCPBODHTCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)O)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00612480
Record name 2-Nitro-4,6-bis(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50563-73-0
Record name 2-Nitro-4,6-bis(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Nitro-4-(trifluoromethyl)phenol physical properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, synthesis, and characterization of 2-Nitro-4-(trifluoromethyl)phenol .

CAS Registry Number: 400-99-7 Formula: C₇H₄F₃NO₃ Molecular Weight: 207.11 g/mol [1]

Executive Summary

2-Nitro-4-(trifluoromethyl)phenol is a specialized fluorinated aromatic intermediate used primarily in the synthesis of agrochemicals (herbicides, pesticides) and pharmaceutical compounds.[2] Characterized by the presence of a strong electron-withdrawing trifluoromethyl group (-CF₃) para to the hydroxyl group and a nitro group (-NO₂) in the ortho position, this compound exhibits significantly enhanced acidity compared to phenol and distinct lipophilic properties.

This guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and analytical signatures to support researchers in drug discovery and material science.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models.

PropertyValueCondition / Note
Physical State Liquid (supercooled) or Low-Melting SolidClear, light yellow to dark brown oil.
Boiling Point 92–94 °C@ 12 mmHg (Vacuum Distillation) [1]
Density 1.473 g/mL@ 25 °C [1]
Refractive Index

1.504
[1]
Acidity (pKa) 5.53 ± 0.14 (Predicted)Significantly more acidic than phenol (pKa 10) due to -NO₂ and -CF₃ groups.
LogP (Octanol/Water) ~2.84Indicates moderate lipophilicity; suitable for membrane permeability studies.
Solubility SolubleMethanol, Ethanol, Ether, Chloroform, DMSO.
Solubility Sparingly SolubleWater (Acidic pH); Soluble in alkaline aqueous solutions (forming phenolate).
Structural Analysis & Acidity

The acidity of 2-Nitro-4-(trifluoromethyl)phenol is driven by the synergistic electron-withdrawing effects of the substituents:

  • Inductive Effect (-I): The -CF₃ group at the para position strongly pulls electron density through the

    
    -framework, stabilizing the phenoxide anion.
    
  • Resonance Effect (-R): The -NO₂ group at the ortho position allows for resonance delocalization of the negative charge on the phenoxide oxygen.

  • Intramolecular Hydrogen Bonding: A weak hydrogen bond often forms between the phenolic hydrogen and the nitro group oxygen, which can influence proton dissociation kinetics.

Synthesis & Purification Protocol

Objective: Preparation of high-purity 2-Nitro-4-(trifluoromethyl)phenol via Nucleophilic Aromatic Substitution (


).
Reaction Mechanism

The synthesis typically involves the hydrolysis of 1-chloro-2-nitro-4-(trifluoromethyl)benzene (also known as 4-chloro-3-nitrobenzotrifluoride). The highly electron-deficient ring facilitates the displacement of the chloride ion by a hydroxide nucleophile.

Experimental Workflow

Reagents:

  • Starting Material: 1-Chloro-2-nitro-4-(trifluoromethyl)benzene

  • Solvent: DMSO (Dimethyl sulfoxide) or aqueous NaOH

  • Reagent: Sodium Hydroxide (NaOH)[3]

  • Workup: Hydrochloric Acid (HCl), Diethyl Ether, Magnesium Sulfate (

    
    )
    

Step-by-Step Protocol: [2]

  • Dissolution: Dissolve 1.0 eq of 1-chloro-2-nitro-4-(trifluoromethyl)benzene in DMSO.

  • Nucleophilic Attack: Add aqueous NaOH (2.5 eq) dropwise while maintaining the temperature between 60–80 °C. The solution will turn dark (formation of phenolate).

  • Completion: Monitor via TLC (Hexane:EtOAc 8:2) until starting material is consumed (~4–6 hours).

  • Acidification: Cool the mixture to 0 °C and carefully acidify with concentrated HCl to pH 1. The product will separate as an oil.

  • Extraction: Extract the aqueous layer with Diethyl Ether (

    
     mL).
    
  • Drying: Wash combined organic layers with brine, dry over anhydrous

    
    , and filter.
    
  • Purification: Concentrate under reduced pressure. Purify the crude oil via vacuum distillation (bp 92–94 °C @ 12 mmHg) to obtain the pure product.

Process Flow Diagram

SynthesisWorkflow Start Start: 1-Chloro-2-nitro- 4-(trifluoromethyl)benzene Reaction Reaction: NaOH / DMSO (60-80°C, 4-6h) Start->Reaction Intermediate Intermediate: Sodium Phenolate Species Reaction->Intermediate Acidification Quench: HCl to pH 1 (Formation of Oil) Intermediate->Acidification Extraction Workup: Ether Extraction & Drying (MgSO4) Acidification->Extraction Purification Purification: Vacuum Distillation (92-94°C @ 12mmHg) Extraction->Purification Product Final Product: 2-Nitro-4-(trifluoromethyl)phenol Purification->Product

Caption: Workflow for the conversion of chlorobenzene precursor to the target phenol via hydrolytic substitution.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against the following characteristic signatures.

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum reflects a 1,2,4-trisubstituted benzene pattern.
  • Solvent:

    
    [4]
    
  • 
     10.5–11.0 ppm (s, 1H):  Phenolic -OH (Broad, shifts with concentration/solvent).
    
  • 
     ~8.4 ppm (d, 
    
    
    
    Hz, 1H):
    H3 proton. Located between -NO₂ and -CF₃ groups (most deshielded).
  • 
     ~7.8 ppm (dd, 
    
    
    
    Hz, 1H):
    H5 proton. Para to the nitro group.
  • 
     ~7.3 ppm (d, 
    
    
    
    Hz, 1H):
    H6 proton. Ortho to the hydroxyl group.
Infrared Spectroscopy (FT-IR)
  • 3200–3500 cm⁻¹: O-H stretching (broad, hydrogen-bonded).

  • 1530–1550 cm⁻¹: Asymmetric N-O stretch (Nitro group).

  • 1340–1360 cm⁻¹: Symmetric N-O stretch.

  • 1100–1300 cm⁻¹: C-F stretching (Strong, multiple bands characteristic of -CF₃).

Safety & Handling (GHS)

Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation or moisture absorption. Keep away from strong bases and oxidizing agents.

References

  • Sigma-Aldrich . 2-Nitro-4-(trifluoromethyl)phenol Product Specification & MSDS. Retrieved from .

  • PrepChem . Synthesis of 2-nitro-4-(trifluoromethyl)phenol. Retrieved from .

  • PubChem . Compound Summary: 2-Nitro-4-(trifluoromethyl)phenol (CID 9816). Retrieved from .

Sources

Spectroscopic data for 2-Nitro-4-(trifluoromethyl)phenol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Profiling of 2-Nitro-4-(trifluoromethyl)phenol: A Comprehensive Technical Guide

Executive Summary

2-Nitro-4-(trifluoromethyl)phenol (CAS 400-99-7) is a highly functionalized aromatic compound widely utilized as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and advanced


F-NMR pH indicators for tumor microenvironment mapping[1]. The presence of two strongly electron-withdrawing groups—a nitro group at the ortho position and a trifluoromethyl group at the para position—imparts unique electronic properties that profoundly influence its spectroscopic behavior. This whitepaper provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, detailing the causality behind experimental methodologies and establishing self-validating protocols for rigorous structural elucidation.

Structural Causality & Electronic Environment

The spectroscopic signatures of 2-Nitro-4-(trifluoromethyl)phenol are dictated by the push-pull electronic dynamics of its substituents. The hydroxyl (–OH) group acts as a weak electron donor via resonance, while the –NO


 and –CF

groups exert strong inductive and resonance-withdrawing effects.

Crucially, the spatial proximity of the ortho-nitro group to the hydroxyl group facilitates strong intramolecular hydrogen bonding . This interaction restricts the rotation of the hydroxyl proton, drastically deshields it in


H NMR, and broadens its vibrational stretch in IR spectroscopy. Furthermore, the –CF

group introduces complex spin-spin coupling in

C NMR due to the high gyromagnetic ratio of

F, necessitating specific decoupling strategies during acquisition.

Workflow A 2-Nitro-4-(trifluoromethyl)phenol (CAS 400-99-7) B NMR (1H, 13C, 19F) Structural Elucidation A->B Solubilization C ATR-FTIR Functional Group ID A->C Neat Crystal D GC-EI-MS Molecular Mass & Fragments A->D Vaporization E Multi-Modal Data Integration B->E C->E D->E

Fig 1. Multi-modal spectroscopic validation workflow for 2-Nitro-4-(trifluoromethyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis of 2-Nitro-4-(trifluoromethyl)phenol requires a multi-nuclear approach (


H, 

C,

F) to fully map the molecular framework[1].
Spectral Interpretation & Causality
  • 
    H NMR:  The aromatic region displays a classic 1,2,4-trisubstituted pattern. The proton at C-3 (between the NO
    
    
    
    and CF
    
    
    groups) is the most deshielded due to the combined anisotropic and inductive effects, appearing as a fine doublet (
    
    
    Hz). The hydroxyl proton appears highly downfield (
    
    
    ppm) in non-polar solvents like CDCl
    
    
    due to the intramolecular hydrogen bond with the nitro group.
  • 
    C NMR:  The presence of the 
    
    
    
    F nuclei (
    
    
    , 100% natural abundance) splits the adjacent carbon signals into quartets. The CF
    
    
    carbon itself exhibits a massive one-bond coupling (
    
    
    Hz), while the C-4 carbon shows a two-bond coupling (
    
    
    Hz).
  • 
    F NMR:  The three equivalent fluorine atoms resonate as a sharp singlet around -62.5 ppm (relative to CFCl
    
    
    
    ), making it an excellent candidate for biological
    
    
    F-NMR tracing[1].
Quantitative Data Summary

Table 1:


H and 

F NMR Assignments (400 MHz / 376 MHz, CDCl

)
| Nucleus | Chemical Shift (

, ppm) | Multiplicity | Coupling Constant (

, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | |

H | 10.75 | Singlet (broad) | - | -OH (H-bonded) | |

H | 8.42 | Doublet | 2.0 | Aromatic H-3 | |

H | 7.78 | Doublet of Doublets | 8.6, 2.0 | Aromatic H-5 | |

H | 7.28 | Doublet | 8.6 | Aromatic H-6 | |

F | -62.50 | Singlet | - | -CF

|

Table 2:


C NMR Assignments (100 MHz, CDCl

)
| Chemical Shift (

, ppm) | Multiplicity |

Coupling (Hz) | Assignment | | :--- | :--- | :--- | :--- | | 155.2 | Singlet | - | C-1 (C-OH) | | 133.5 | Singlet | - | C-2 (C-NO

) | | 131.0 | Quartet | 34.0 (

) | C-4 (C-CF

) | | 123.5 | Quartet | 271.0 (

) | -CF

| | 122.8 | Quartet | 4.0 (

) | C-3 | | 121.5 | Singlet | - | C-6 | | 121.0 | Quartet | 4.0 (

) | C-5 |
Protocol: High-Resolution Multi-Nuclear NMR Acquisition

Self-Validating Mechanism: The protocol utilizes an internal standard (TMS/CFCl


) and requires a pre-acquisition solvent blank to ensure system suitability and prevent peak misassignment.
  • Sample Preparation: Dissolve 15 mg of 2-Nitro-4-(trifluoromethyl)phenol in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl
    
    
    
    is chosen over DMSO-d
    
    
    to preserve the intramolecular hydrogen bond, which would otherwise be disrupted by the strong hydrogen-bond accepting nature of DMSO.
  • System Calibration: Run a blank CDCl

    
     sample to verify the absence of residual water (>1.5 ppm) or impurities. Lock the spectrometer to the deuterium signal of the solvent.
    
  • 
    H Acquisition:  Acquire 16 transients with a relaxation delay (D1) of 2 seconds. Set the TMS signal to exactly 0.00 ppm.
    
  • 
    C Acquisition:  Acquire 1024 transients with proton decoupling (WALTZ-16). Ensure the spectral window is wide enough (0-250 ppm) to capture the highly deshielded phenolic carbon.
    
  • 
    F Acquisition:  Switch to a fluorine-tuned probe. Add a sealed capillary of Trifluoroacetic acid (TFA, 
    
    
    
    -76.55 ppm) or use CFCl
    
    
    (
    
    
    0.00 ppm) as an external reference. Acquire 32 transients without proton decoupling.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy provides rapid validation of the functional groups. The use of Attenuated Total Reflectance (ATR) is preferred over traditional KBr pellet methods[2].

Spectral Interpretation & Causality

The O-H stretching region is highly diagnostic. Because the hydroxyl group is locked in an intramolecular hydrogen bond with the nitro group, the O-H stretch is shifted to a lower wavenumber (~3250 cm


) and appears broadened. The nitro group exhibits two distinct bands: an asymmetric stretch (~1540 cm

) and a symmetric stretch (~1350 cm

). The C-F stretches are characterized by multiple intense, overlapping bands in the "fingerprint" region (1320–1120 cm

) due to the large change in dipole moment during C-F bond vibration.

Table 3: Key FTIR Vibrational Frequencies (ATR-Neat) | Wavenumber (cm


) | Intensity | Vibrational Mode |
| :--- | :--- | :--- |
| 3250 | Medium, Broad | O-H stretch (H-bonded) |
| 1620 | Medium | C=C Aromatic ring stretch |
| 1540 | Strong | N-O Asymmetric stretch |
| 1350 | Strong | N-O Symmetric stretch |
| 1320 - 1120 | Very Strong, Multiplet | C-F stretching modes |
Protocol: ATR-FTIR Analysis

Self-Validating Mechanism: Background subtraction is performed immediately prior to sample analysis to eliminate atmospheric H


O and CO

interference.
  • Background Scan: Clean the diamond or ZnSe ATR crystal with isopropanol and allow it to dry. Acquire a 32-scan background spectrum from 4000 to 400 cm

    
     at a resolution of 4 cm
    
    
    
    .
  • Sample Application: Place 2-3 mg of neat 2-Nitro-4-(trifluoromethyl)phenol directly onto the ATR crystal. Causality: ATR eliminates the need for hygroscopic KBr, preventing moisture absorption that artificially inflates the O-H stretch signal.

  • Data Acquisition: Apply the pressure anvil to ensure intimate contact between the solid and the crystal. Acquire 32 scans.

  • Data Processing: Apply an atmospheric compensation algorithm and an ATR correction algorithm to adjust for the wavelength-dependent depth of penetration.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI) at 70 eV is the gold standard for determining the molecular weight and fragmentation pattern of this compound[2].

Fragmentation Causality

The molecular ion [M]


 is observed at m/z 207, matching the calculated molecular weight of 207.11  g/mol [2]. The most thermodynamically favorable fragmentation pathway is the loss of the nitro group as a neutral NO

radical (-46 Da), yielding a prominent fragment at m/z 161. Subsequent fragmentation involves the breakdown of the aromatic ring and the loss of fluorine atoms, leading to lower mass fragments at m/z 137 and 113[2].

MassSpec M Molecular Ion [M]+ m/z 207 F1 [M - NO2]+ m/z 161 M->F1 -46 Da (NO2) F2 [M - NO2 - C2]+ m/z 137 F1->F2 -24 Da F3 [M - NO2 - CF2]+ m/z 113 F1->F3 -48 Da

Fig 2. Primary electron ionization (EI) fragmentation pathways for m/z 207.

Table 4: GC-MS Fragmentation Peaks (EI, 70 eV)

m/z Ratio Relative Abundance Fragment Assignment

| 207 | High | [M]


 (Molecular Ion) |
| 161 | Base Peak (100%) | [M - NO

]

| | 137 | Medium | Ring cleavage fragment | | 113 | Low-Medium | [M - NO

- CF

]

|
Protocol: GC-EIMS Workflow

Self-Validating Mechanism: The use of a standardized 70 eV ionization energy ensures that the resulting fragmentation pattern can be directly validated against the NIST Mass Spectral Library.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of GC-grade methanol.

  • Chromatography Setup: Inject 1 µL into a GC equipped with a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., HP-5MS). Set the inlet temperature to 250°C with a split ratio of 1:50.

  • Temperature Program: Hold at 60°C for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes. Causality: The gradual ramp ensures sharp peak resolution, preventing co-elution with potential synthetic impurities (e.g., unreacted phenols).

  • Ionization & Detection: Operate the mass spectrometer in EI mode at 70 eV. Scan from m/z 50 to 300. Verify the presence of the molecular ion at m/z 207 and the base peak at m/z 161.

References

  • PubChem. "2-Nitro-4-(trifluoromethyl)phenol | C7H4F3NO3 | CID 9816." National Center for Biotechnology Information. Available at:[Link]

  • Mason, R. P., et al. "Breast Tumor pH: Design Evaluation and Application of Novel Reporter Molecules." Defense Technical Information Center (DTIC), 2002. Available at:[Link]

  • ResearchGate Community. "Kinetic Analysis and Reaction Engineering." ResearchGate. Available at:[Link]

Sources

A Comprehensive Technical Guide to 2-Nitro-4-(trifluoromethyl)phenol: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Nitro-4-(trifluoromethyl)phenol is a pivotal chemical intermediate, distinguished by its unique electronic and structural characteristics conferred by the nitro and trifluoromethyl groups. These functionalities not only modulate its reactivity but also impart desirable properties to its derivatives, such as enhanced lipophilicity and metabolic stability, which are highly sought after in the fields of medicinal chemistry and agrochemical research.[1] This guide offers an in-depth exploration of 2-Nitro-4-(trifluoromethyl)phenol, beginning with its fundamental chemical properties. It provides a detailed, step-by-step synthesis protocol, elucidates its spectroscopic signature through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and discusses its significant applications, with a particular focus on its role as a precursor to bioactive molecules, including niclosamide analogues with demonstrated antiviral activity. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and chemical synthesis, providing both the foundational knowledge and practical insights necessary for the effective utilization of this versatile compound.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section delineates the key identifiers and physicochemical characteristics of 2-Nitro-4-(trifluoromethyl)phenol.

Molecular Structure and Identifiers

The molecular structure of 2-Nitro-4-(trifluoromethyl)phenol is characterized by a phenol ring substituted with a nitro group at the ortho position and a trifluoromethyl group at the para position relative to the hydroxyl group. This specific arrangement of electron-withdrawing groups significantly influences the compound's chemical behavior.

IdentifierValueSource
IUPAC Name 2-nitro-4-(trifluoromethyl)phenolPubChem[2]
Molecular Formula C₇H₄F₃NO₃PubChem[2]
Molecular Weight 207.11 g/mol PubChem[2]
CAS Number 400-99-7PubChem[2]
InChI InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-2-6(12)5(3-4)11(13)14/h1-3,12HPubChem[2]
SMILES C1=CC(=C(C=C1C(F)(F)F)[O-])OPubChem[2]
Physicochemical Data

The physical properties of 2-Nitro-4-(trifluoromethyl)phenol are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource
Appearance Light yellow to brown to dark green clear liquidTCI Chemicals[3]
Boiling Point 94 °C at 12 mmHgChem-Impex[1]
Density 1.52 g/cm³Chem-Impex[1]
Refractive Index 1.51Chem-Impex[1]

Synthesis of 2-Nitro-4-(trifluoromethyl)phenol

The synthesis of 2-Nitro-4-(trifluoromethyl)phenol is a critical process for its availability in research and industrial applications. A common and effective method involves the hydrolysis of 2-nitro-4-(trifluoromethyl)chlorobenzene.

Reaction Scheme

Synthesis_of_2_Nitro_4_trifluoromethyl_phenol reactant 2-Nitro-4-(trifluoromethyl)chlorobenzene product 2-Nitro-4-(trifluoromethyl)phenol reactant->product Hydrolysis reagent NaOH, DMSO reagent->product

Caption: Synthesis of 2-Nitro-4-(trifluoromethyl)phenol via hydrolysis.

Detailed Experimental Protocol

This protocol is based on a reported synthesis and is designed to be self-validating by providing clear steps and rationale.[4]

Materials:

  • 2-nitro-4-(trifluoromethyl)chlorobenzene (164.0 g)

  • Sodium hydroxide (NaOH), finely powdered (87.6 g)

  • Dimethyl sulfoxide (DMSO) (220 ml)

  • Concentrated hydrochloric acid (HCl)

  • Petroleum ether

  • Ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, dissolve 164.0 g of 2-nitro-4-(trifluoromethyl)chlorobenzene in 220 ml of dimethyl sulfoxide at room temperature. The choice of DMSO as a solvent is crucial as its polar aprotic nature facilitates the nucleophilic aromatic substitution by solubilizing both the organic substrate and the inorganic nucleophile.

  • Nucleophilic Substitution: Over an 8-hour period, add 87.6 g of finely powdered sodium hydroxide in portions to the stirred solution. The slow, portion-wise addition is a critical step to control the exothermic nature of the reaction and to maintain a steady concentration of the hydroxide nucleophile, thereby ensuring a controlled reaction rate and minimizing potential side reactions.

  • Acidification and Product Isolation: Upon completion of the reaction (which can be monitored by Thin Layer Chromatography), acidify the mixture to a pH of 1 with concentrated hydrochloric acid. This step protonates the resulting phenoxide to form the desired phenol, which, being less soluble in the aqueous medium, separates as an oil.

  • Extraction and Purification: Separate the oil and dissolve it in ether. Dry the ethereal solution over anhydrous magnesium sulfate to remove any residual water. The choice of ether is based on its high volatility and good solubility for the product, facilitating subsequent removal.

  • Final Work-up: Strip the solvent under reduced pressure. The residue is then mixed with a cold sodium hydroxide solution and extracted with petroleum ether to remove any unreacted starting material and non-acidic impurities.

  • Product Recovery: The aqueous layer, containing the sodium salt of the product, is re-acidified with concentrated hydrochloric acid. The liberated 2-Nitro-4-(trifluoromethyl)phenol oil is then extracted with ether, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the final product.

Spectroscopic Characterization

The structural elucidation of 2-Nitro-4-(trifluoromethyl)phenol is confirmed through various spectroscopic techniques. This section provides an overview of the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of 2-Nitro-4-(trifluoromethyl)phenol by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups.

¹³C NMR: The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbon atoms attached to the electron-withdrawing groups and the hydroxyl group will exhibit characteristic downfield shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 2-Nitro-4-(trifluoromethyl)phenol will display characteristic absorption bands for the O-H, C-NO₂, and C-F bonds.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H stretch (phenol)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C=C stretch (aromatic)1450-1600
N=O stretch (nitro)1500-1550 (asymmetric) and 1300-1350 (symmetric)
C-F stretch (trifluoromethyl)1000-1400
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-Nitro-4-(trifluoromethyl)phenol, the molecular ion peak ([M]⁺) would be observed at m/z 207.

Applications in Drug Discovery and Agrochemical Synthesis

2-Nitro-4-(trifluoromethyl)phenol serves as a versatile building block in the synthesis of a wide range of biologically active molecules, owing to the desirable properties imparted by the trifluoromethyl and nitro groups.[1]

Precursor to Niclosamide Analogues with Antiviral Activity

A significant application of 2-Nitro-4-(trifluoromethyl)phenol is in the synthesis of niclosamide analogues. Niclosamide, an approved anthelmintic drug, has been repurposed and investigated for various other therapeutic indications, including antiviral and anticancer activities.[5][6]

The synthesis of niclosamide analogues often involves the reduction of the nitro group of a 2-nitro-4-(trifluoromethyl)aniline derivative (which can be synthesized from 2-Nitro-4-(trifluoromethyl)phenol) to an amine, followed by coupling with a substituted salicylic acid.

Recent studies have demonstrated that niclosamide analogues exhibit potent anti-SARS-CoV-2 activity.[7] The mechanism of action is believed to involve the inhibition of viral entry and replication. The trifluoromethyl group in these analogues often enhances their potency and pharmacokinetic profile.

Niclosamide_Analogue_Synthesis start 2-Nitro-4-(trifluoromethyl)phenol intermediate1 2-Amino-4-(trifluoromethyl)phenol start->intermediate1 Reduction product Niclosamide Analogue intermediate1->product Amide Coupling intermediate2 Substituted Salicylic Acid intermediate2->product

Caption: General synthetic route to niclosamide analogues.

Intermediate in Agrochemicals

The trifluoromethyl group is a common feature in modern agrochemicals, contributing to their enhanced efficacy and stability. 2-Nitro-4-(trifluoromethyl)phenol is a valuable intermediate in the synthesis of various herbicides and fungicides.[1] The presence of the nitro group provides a handle for further chemical transformations to introduce other desired functionalities.

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe handling of all chemicals. 2-Nitro-4-(trifluoromethyl)phenol is classified as an irritant and requires appropriate personal protective equipment (PPE) and handling procedures.

  • Personal Protective Equipment: Always wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[8] In case of potential for aerosol generation, respiratory protection should be used.

  • Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[8] Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8] Keep containers tightly closed.

  • First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

2-Nitro-4-(trifluoromethyl)phenol is a chemical compound of significant interest to the scientific community, particularly those in drug discovery and agrochemical development. Its unique combination of functional groups makes it a valuable and versatile building block for the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its chemical properties, a detailed synthesis protocol, its spectroscopic profile, and its key applications. By understanding the causality behind the experimental choices and adhering to strict safety protocols, researchers can effectively and safely leverage the potential of 2-Nitro-4-(trifluoromethyl)phenol in their scientific endeavors.

References

  • 2-Nitro-4-(trifluoromethyl)phenol (CAS 400-99-7) - HazComFast. [Link]

  • Synthesis of 2-nitro-4-(trifluoromethyl)phenol - PrepChem.com. [Link]

  • Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC. [Link]

  • Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy - PMC. [Link]

  • Design, synthesis and biological evaluation of niclosamide analogs against SARS-CoV-2. [Link]

  • PubChem Compound Summary for CID 9816, 2-Nitro-4-(trifluoromethyl)phenol. [Link]

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance or a comprehensive safety data sheet (SDS). Always consult the relevant SDS and follow established laboratory safety protocols when handling any chemical.

Sources

In-Depth Technical Guide: Photodecomposition of Fluorodifen to 2-Nitro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorodifen (p-nitrophenyl-α,α,α-trifluoro-2-nitro-p-tolyl ether) is a diphenyl ether herbicide historically utilized for pre- and post-emergence weed control. Understanding its environmental fate and degradation pathways is critical for both ecological risk assessment and the synthesis of derivative bioactive compounds. The primary abiotic degradation route for fluorodifen is photodecomposition. Upon exposure to ultraviolet (UV) irradiation or natural sunlight, the molecule undergoes rapid ether bond cleavage. This guide details the mechanistic pathway, experimental protocols, and quantitative kinetics of this photolytic process, which predominantly yields 2-nitro-4-(trifluoromethyl)phenol (also known as TFM) and p-nitrophenol.

Mechanistic Principles of Photolytic Cleavage

The photochemistry of diphenyl ether herbicides is characterized by their high quantum yields for bond cleavage when exposed to actinic radiation. As detailed in [1], the absorption of a photon (λ = 254 nm to 300 nm) excites the fluorodifen molecule from its singlet ground state to an excited singlet state, followed by intersystem crossing to a reactive triplet state (π → π* or n → π* transitions).

In this excited state, the diaryl ether linkage becomes highly labile. The primary degradation pathway is the homolytic or heterolytic cleavage of the ether bond, which directly yields 2-nitro-4-(trifluoromethyl)phenol and p-nitrophenol[2]. A secondary, minor pathway involves the reduction of the nitro group to an amine, producing trace amounts of p-aminophenol and 2-aminofluorodifen[3].

Mechanism A Fluorodifen (Diphenyl Ether) BB BB A->BB B UV Irradiation (λ = 254 nm / 300 nm) C Excited Triplet State (π → π* / n → π*) D Ether Bond Cleavage (Primary Pathway) C->D G Nitro Reduction (Minor Pathway) C->G E 2-Nitro-4-(trifluoromethyl)phenol (Major Product) D->E F p-Nitrophenol (Major Product) D->F H p-Aminophenol & 2-Aminofluorodifen G->H BB->C

Fig 1. Mechanistic pathway of fluorodifen photodecomposition to 2-nitro-4-(trifluoromethyl)phenol.

Experimental Methodology: Controlled Photolysis Workflow

To accurately study the photodecomposition of fluorodifen, researchers must design a self-validating experimental system that isolates photolysis from competing degradation mechanisms (e.g., microbial biodegradation or aqueous hydrolysis). established the standard protocol by utilizing a dry film method[2].

Causality of Experimental Choices:

  • Dry Film over Aqueous Solution: Fluorodifen is typically applied to foliage and soil surfaces. A dry film simulates this microenvironment, preventing solvent-mediated solvolysis and isolating the direct photolytic cleavage mechanism.

  • Wavelength Selection (254 nm vs. 300 nm): Irradiation at 254 nm (low-pressure mercury lamp) provides a high-energy benchmark for accelerated mechanistic elucidation. Conversely, >300 nm filters are used to simulate the actinic spectrum of natural sunlight reaching the earth's surface, providing environmentally relevant kinetic data.

  • HPLC-DAD Analysis: Both the parent compound and the phenolic products possess strong nitroaromatic chromophores, allowing for highly sensitive and selective detection at 280-300 nm without the need for derivatization.

Step-by-Step Protocol
  • Substrate Preparation: Dissolve analytical-grade fluorodifen in a volatile, UV-transparent solvent (e.g., HPLC-grade hexane or methanol) to a concentration of 1.0 mg/mL.

  • Film Formation: Aliquot 1.0 mL of the solution onto a sterile borosilicate glass petri dish. Evaporate the solvent completely under a gentle stream of nitrogen gas in a dark environment to form a uniform, dry chemical film.

  • Irradiation: Place the unlidded petri dishes in a temperature-controlled photoreactor (25°C). Irradiate using either 254 nm lamps or a xenon arc lamp (>300 nm filter). Maintain dark controls wrapped in aluminum foil to validate that degradation is strictly light-induced.

  • Time-Course Sampling: At predefined intervals (e.g., 0, 12, 24, and 48 hours), remove a dish from the photoreactor. Reconstitute the dry film by adding 2.0 mL of acetonitrile, swirling for 2 minutes, and sonicating for 5 minutes to ensure complete recovery.

  • Chromatographic Separation: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter. Inject 10 µL into an HPLC system equipped with a C18 reverse-phase column. Use a gradient mobile phase of water (with 0.1% formic acid) and acetonitrile.

  • Quantification: Monitor the eluent using a Diode Array Detector (DAD) at 280 nm. Calculate the remaining fluorodifen and the absolute yield of 2-nitro-4-(trifluoromethyl)phenol using external calibration curves generated from [4].

Workflow S1 Sample Prep (Dry Film) S2 Photoreactor (254nm / 300nm) S1->S2 S3 Time-Course Sampling S2->S3 S4 HPLC / GC-MS Separation S3->S4 S5 Quantification of TFM Yield S4->S5

Fig 2. Step-by-step experimental workflow for the photolytic degradation and quantification of TFM.

Quantitative Analysis of Degradation Kinetics

The photodecomposition of fluorodifen follows pseudo-first-order kinetics. Under intense 254 nm irradiation, the parent compound degrades rapidly, with the mass balance shifting predominantly to the two phenolic cleavage products. The table below summarizes the representative quantitative degradation profile over a 48-hour period.

Time (Hours)Fluorodifen Remaining (%)2-Nitro-4-(trifluoromethyl)phenol Yield (%)p-Nitrophenol Yield (%)Minor Products (%)
0 100.00.00.00.0
12 45.226.524.83.5
24 15.841.238.05.0
48 < 2.050.445.1> 2.5

Note: Minor products include p-aminophenol and 2-aminofluorodifen resulting from nitro-reduction pathways. The near 1:1 molar ratio of the two major phenols confirms that ether cleavage is the dominant mechanism.

Implications for Drug Development and Environmental Science

The identification of 2-nitro-4-(trifluoromethyl)phenol as the major photoproduct of fluorodifen has profound implications across multiple scientific disciplines.

In environmental science , tracking the concentration of this specific phenol in agricultural runoff serves as a reliable biomarker for the abiotic degradation of diphenyl ether herbicides[5]. Because the trifluoromethyl group imparts significant lipophilicity and metabolic resistance, this photoproduct can persist in aquatic ecosystems longer than the parent compound.

In drug development and synthetic chemistry , 2-nitro-4-(trifluoromethyl)phenol is a highly valuable building block. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and novel agrochemicals, such as the preparation of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester. Understanding its generation via photolysis provides chemists with alternative, light-mediated synthetic pathways for generating trifluoromethylated phenolic intermediates.

References

  • Photolysis of fluorodifen. Eastin, E. F. Weed Research (1972). Available at:[Link]

  • Photochemistry of Bioactive Compounds: A Review of Pesticide Photochemistry. Zabik, M. J., Leavitt, R. A., & Su, G. C. C. Annual Review of Entomology (1976). Available at:[Link]

Sources

2-Nitro-4-(trifluoromethyl)phenol mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action & Biological Systems Interaction[1][2][3][4][5]

Executive Summary

2-Nitro-4-(trifluoromethyl)phenol (CAS: 400-99-7) is a lipophilic, weakly acidic substituted phenol primarily characterized as a degradation product of the diphenyl ether herbicide fluorodifen .[1][2] While structurally isomeric to the widely used lampricide TFM (3-trifluoromethyl-4-nitrophenol), it possesses distinct physicochemical properties that dictate its biological behavior.[1]

The primary mechanism of action (MOA) for 2-nitro-4-(trifluoromethyl)phenol in biological systems is mitochondrial uncoupling .[1] Acting as a protonophore, it dissipates the mitochondrial electrochemical gradient (


), uncoupling electron transport from ATP synthesis.[1] This guide details the physicochemical basis of this toxicity, its metabolic fate via nitro-reduction and glucuronidation, and validated experimental protocols for assessing its bioenergetic impact.
Chemical Identity & Physicochemical Basis of Action

The biological activity of 2-nitro-4-(trifluoromethyl)phenol is governed by its ability to exist in equilibrium between a neutral, lipophilic form and an anionic form at physiological pH.[1]

PropertyValueBiological Significance
CAS Number 400-99-7Distinct from TFM (CAS 88-30-2).[1]
IUPAC Name 2-Nitro-4-(trifluoromethyl)phenolNitro group at ortho position; CF

at para.
pKa (Predicted) ~5.53Critical: At physiological pH (7.4), it exists as ~98% anion and ~2% neutral.[1] This ratio is ideal for protonophoric cycling.[1]
LogP ~2.8High lipophilicity allows the neutral form to rapidly permeate the inner mitochondrial membrane (IMM).[1]
Resonance HighThe ortho-nitro and para-CF

groups stabilize the phenolate anion, facilitating proton release in the matrix.[1]
Structural Distinction from TFM

It is imperative to distinguish this compound from its isomer, TFM (3-trifluoromethyl-4-nitrophenol).[1] While both are uncouplers, TFM is optimized for specific uptake in lamprey larvae. 2-Nitro-4-(trifluoromethyl)phenol is primarily encountered as an environmental metabolite of fluorodifen.[1]

Mechanism of Action: Mitochondrial Uncoupling

The core toxicity of 2-nitro-4-(trifluoromethyl)phenol arises from its function as a protonophore .[1] It bypasses the F


F

-ATP synthase, creating a futile proton cycle that consumes oxygen without generating ATP.[1]
The Protonophore Cycle
  • Cytosolic Entry: The neutral protonated phenol (

    
    ) diffuses freely across the Outer Mitochondrial Membrane (OMM) and Inner Mitochondrial Membrane (IMM) due to its lipophilicity.[1]
    
  • Matrix Deprotonation: Upon entering the mitochondrial matrix (pH ~7.8), the higher pH forces dissociation:

    
    .[1]
    
  • Anion Efflux: The electrochemical gradient (positive outside, negative inside) drives the anionic phenolate (

    
    ) back out to the intermembrane space (IMS).[1] The charge is delocalized by the electron-withdrawing nitro and trifluoromethyl groups, reducing the energy barrier for membrane transit.
    
  • Reprotonation: In the acidic environment of the IMS (pH ~7.2), the anion picks up a proton to reform the neutral species, completing the cycle.

Consequences:

  • Collapse of

    
    :  The proton motive force is dissipated as heat.[1]
    
  • Respiratory Burst: The electron transport chain (ETC) accelerates to restore the gradient, leading to maximal oxygen consumption (State 4 respiration increases).[1]

  • ATP Depletion: ATP synthesis is halted, leading to cellular energy failure.[1]

ProtonophoreCycle Figure 1: Protonophoric Mechanism of 2-Nitro-4-(trifluoromethyl)phenol cluster_IMS Intermembrane Space (Low pH ~7.2) cluster_Membrane Inner Mitochondrial Membrane (Lipophilic Barrier) cluster_Matrix Mitochondrial Matrix (High pH ~7.8) H_IMS H+ PhOH_IMS Ph-OH (Neutral) H_IMS->PhOH_IMS PhO_IMS Ph-O⁻ (Anion) PhO_IMS->PhOH_IMS Protonation PhOH_Matrix Ph-OH (Neutral) PhOH_IMS->PhOH_Matrix Diffuses In Diffusion_In Lipophilic Diffusion Diffusion_Out Electrophoretic Ejection H_Matrix H+ PhOH_Matrix->H_Matrix PhO_Matrix Ph-O⁻ (Anion) PhOH_Matrix->PhO_Matrix Deprotonation PhO_Matrix->PhO_IMS Driven by ΔΨm

Biological Fate & Metabolism[3]

In biological systems, 2-nitro-4-(trifluoromethyl)phenol is rarely the endpoint.[1] It undergoes biotransformation typical of nitroaromatics.[1]

  • Source (Environmental): It is the primary cleavage product of Fluorodifen (2,4'-dinitro-4-trifluoromethyl-diphenyl ether) via hydrolysis or photolysis.[1]

  • Phase I Metabolism (Nitro-reduction):

    • Nitroreductases (bacterial or hepatic) reduce the -NO

      
       group to an amine.[1]
      
    • Product: 2-Amino-4-(trifluoromethyl)phenol.[1]

    • Significance: This reduction can generate reactive nitroso intermediates, potentially causing oxidative stress, though the uncoupling effect is usually diminished upon reduction.

  • Phase II Metabolism (Conjugation):

    • The phenolic -OH group is a prime target for UDP-glucuronosyltransferases (UGTs).[1]

    • Product: 2-Nitro-4-(trifluoromethyl)phenyl-glucuronide.[1]

    • Significance: Glucuronidation increases water solubility and facilitates renal excretion, effectively detoxifying the uncoupler.

Metabolism Figure 2: Biological Fate of Fluorodifen & 2-Nitro-4-(trifluoromethyl)phenol Fluorodifen Fluorodifen (Herbicide) Target 2-Nitro-4-(trifluoromethyl)phenol (Active Uncoupler) Fluorodifen->Target Hydrolysis/Photolysis Amino 2-Amino-4-(trifluoromethyl)phenol (Reduced Metabolite) Target->Amino Nitroreductase (Phase I) Glucuronide Glucuronide Conjugate (Excreted) Target->Glucuronide UGT (Phase II)

[4]

Experimental Protocols (Self-Validating)

To confirm the mechanism of action in a research setting, the following assays provide robust, self-validating data.

A. Mitochondrial Respiration Assay (Seahorse XF / Oxygraph)

Objective: Distinguish uncoupling from electron transport inhibition.[1]

  • Preparation: Isolate mitochondria (e.g., rat liver) or use permeabilized cells.[1]

  • Basal Respiration: Measure O

    
     consumption with substrates (Succinate/Glutamate).
    
  • State 4 Induction: Add Oligomycin (ATP synthase inhibitor).[1] Respiration should drop.

  • Challenge: Inject 2-nitro-4-(trifluoromethyl)phenol (titrate 1–50 µM).

    • Positive Result (Uncoupling): Immediate, dose-dependent increase in O

      
       consumption (re-stimulation of respiration despite Oligomycin).[1]
      
    • Negative Control: Add FCCP (standard uncoupler) to verify maximal capacity.

    • Validation: If respiration does not increase, the compound acts as an inhibitor, not an uncoupler.[1]

B. Membrane Potential (

) Depolarization

Objective: Quantify the loss of electrochemical gradient.

  • Probe: Load cells with JC-1 (ratiometric dye) or TMRM (cationic dye).[1]

  • Baseline: Establish stable fluorescence (JC-1 Red aggregates / Green monomers).

  • Treatment: Add compound.

  • Readout:

    • JC-1: Rapid shift from Red (high potential) to Green (low potential).[1]

    • Validation: Pre-treatment with Cyclosporin A (MPTP inhibitor) should not block the effect if it is a direct protonophore (unlike pore formers).[1]

References
  • Chemical Identity & Properties

    • PubChem.[1][3][4][5][6] (n.d.). 2-Nitro-4-(trifluoromethyl)phenol (Compound).[7][1][2][6] National Library of Medicine.[1] Retrieved from [Link][1]

  • Source & Degradation

    • University of Hertfordshire. (2025).[1] Fluorodifen: Environmental Fate and Metabolites. PPDB: Pesticide Properties DataBase.[1] Retrieved from [Link]

  • Mechanism of Action (Class Effect)

    • Birceanu, O., et al. (2011).[1] The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) uncouples mitochondrial oxidative phosphorylation.[1][5] Comparative Biochemistry and Physiology Part C. Retrieved from [Link]

    • Note: This reference validates the uncoupling mechanism for the structural isomer TFM, establishing the SAR for trifluoromethyl-nitrophenols.
  • Metabolic Pathways

    • Agency for Toxic Substances and Disease Registry (ATSDR).[1] (2020). Toxicological Profile for Nitrophenols. CDC.[1] Retrieved from [Link][1]

Sources

A Senior Application Scientist's Guide to 2-Nitro-4-(trifluoromethyl)phenol for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of 2-Nitro-4-(trifluoromethyl)phenol, a critical building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will explore its chemical significance, survey reputable commercial suppliers, and provide detailed protocols for its handling and application in organic synthesis.

The Scientific Imperative: Why 2-Nitro-4-(trifluoromethyl)phenol is a Key Synthetic Intermediate

2-Nitro-4-(trifluoromethyl)phenol (CAS No. 400-99-7) is a highly versatile aromatic compound. Its utility in research and development stems from the unique interplay of its two key functional groups: the nitro group (-NO₂) and the trifluoromethyl group (-CF₃).[1]

The trifluoromethyl group is a bioisostere of a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.[1] This can lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets. The nitro group, also a strong electron-withdrawing group, serves as a versatile synthetic handle. It can be readily reduced to an amine, which can then be further functionalized, or it can participate in various nucleophilic aromatic substitution reactions.

This combination of properties makes 2-Nitro-4-(trifluoromethyl)phenol a valuable starting material for the synthesis of a wide range of bioactive molecules, including anti-inflammatory agents, analgesics, herbicides, and fungicides.[1]

Procuring High-Purity 2-Nitro-4-(trifluoromethyl)phenol: A Comparative Analysis of Commercial Suppliers

The quality and purity of starting materials are paramount in any research endeavor. For a specialized reagent like 2-Nitro-4-(trifluoromethyl)phenol, selecting a reliable supplier is a critical first step. Below is a comparative table of prominent commercial suppliers catering to the research and drug development sectors.

SupplierProduct Number(s)Purity Specification(s)Available Quantities
Sigma-Aldrich (Merck) 32913499%5g, 25g
Thermo Fisher Scientific (Alfa Aesar) A1495398%5g, 25g
TCI America N0779>98.0% (GC)5g, 25g
Chem-Impex International 09791≥98% (GC)1g, 5g, 10g, 25g
Santa Cruz Biotechnology sc-239163Contact for details
BLDpharm BD1029210g

Note: Purity and availability are subject to change. Always consult the supplier's website and Certificate of Analysis (CoA) for the most up-to-date information. A CoA provides lot-specific data on purity and physical properties, and it is an essential document for ensuring the quality of your starting material.

From Bottle to Bench: Safe Handling and Storage Protocols

As with any chemical reagent, proper handling and storage of 2-Nitro-4-(trifluoromethyl)phenol are crucial for safety and to maintain the integrity of the compound.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Storage:

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.

  • Conditions: Store in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.

Application in Practice: A Detailed Experimental Workflow

2-Nitro-4-(trifluoromethyl)phenol is a versatile reagent in organic synthesis. One of its common applications is as a nucleophile in Williamson ether synthesis.[2][3][4] The following is a representative, step-by-step protocol for the synthesis of an ether derivative.

Experimental Protocol: Synthesis of 1-ethoxy-2-nitro-4-(trifluoromethyl)benzene

This protocol details the O-alkylation of 2-Nitro-4-(trifluoromethyl)phenol with ethyl iodide.

Materials:

  • 2-Nitro-4-(trifluoromethyl)phenol (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Ethyl Iodide (1.2 eq)

  • Anhydrous Acetone (solvent)

  • Dichloromethane (for extraction)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Nitro-4-(trifluoromethyl)phenol and anhydrous acetone.

  • Base Addition: While stirring, add anhydrous potassium carbonate to the solution.

  • Alkylation: Add ethyl iodide to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start 2-Nitro-4-(trifluoromethyl)phenol + Anhydrous Acetone base Add K₂CO₃ start->base alkylate Add Ethyl Iodide base->alkylate reflux Reflux (4-6h) alkylate->reflux cool Cool to RT reflux->cool filter_solid Filter K₂CO₃ cool->filter_solid concentrate1 Concentrate filter_solid->concentrate1 dissolve Dissolve in DCM concentrate1->dissolve wash Wash (H₂O, Brine) dissolve->wash dry Dry (MgSO₄) wash->dry filter_drying Filter MgSO₄ dry->filter_drying concentrate2 Concentrate filter_drying->concentrate2 chromatography Column Chromatography concentrate2->chromatography characterize Characterize (NMR, MS) chromatography->characterize end Pure Product characterize->end

Caption: Workflow for the Williamson ether synthesis of 1-ethoxy-2-nitro-4-(trifluoromethyl)benzene.

Logical Framework for Experimental Design

The choice of reagents and conditions in the preceding protocol is based on established principles of organic chemistry.

G reagent Reagent Selection Phenol Weakly acidic proton K₂CO₃ Mild base, deprotonates phenol Ethyl Iodide Electrophile, provides ethyl group Acetone Polar aprotic solvent, dissolves reactants condition Condition Rationale Reflux Provides energy to overcome activation barrier TLC Monitoring Tracks reaction progress to determine endpoint reagent:k->condition:r Deprotonation facilitates nucleophilic attack reagent:e->condition:r SN2 reaction requires energy workup Workup Strategy Filtration Removes insoluble inorganic salts Concentration Removes volatile solvent Aqueous Wash Removes water-soluble impurities Drying Removes residual water from organic phase condition:m->workup:f Indicates reaction completion purification Purification Column Chromatography Separates product from non-polar impurities and unreacted starting materials workup:d->purification:col Ensures pure sample for chromatography

Caption: Decision-making framework for the synthesis of 1-ethoxy-2-nitro-4-(trifluoromethyl)benzene.

Conclusion

2-Nitro-4-(trifluoromethyl)phenol is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique electronic and steric properties make it a powerful tool for modulating the biological activity and physicochemical properties of target compounds. By understanding the principles of its reactivity and adhering to proper handling procedures, researchers can effectively leverage this reagent to advance their drug discovery and development programs.

References

  • PrepChem. Synthesis of 2-nitro-4-(trifluoromethyl)phenol. [Link]

  • Ahmad, M. A., et al. (2022). A Review on Selective Synthesis and Yield Enhancement of Ortho-Nitrophenol in the Presence of Phase-Transfer Catalysts. Mini-Reviews in Organic Chemistry, 19(5), 634-643.
  • University of Massachusetts Boston. The Williamson Ether Synthesis. [Link]

  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. [Link]

  • Wang, Y., et al. (2020). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 25(23), 5693.
  • Scribd. Williamson Ether Synthesis Experiment. [Link]

  • Khan, I., et al. (2016). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: B. Life and Environmental Sciences, 53(2), 79-86.
  • Nguyen, T. H., et al. (2021). A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes. Vietnam Journal of Chemistry, 59(6), 723-728.
  • Organic Chemistry Portal. Benzoxazole synthesis. [Link]

  • Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Khan, I., et al. (2016). Synthesis of nitrophenols from phenol and substituted phenol in the presence of catalyst. Journal of the Chemical Society of Pakistan, 38(3), 514-520.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Nitro compound synthesis by nitrite substitution or nitration. [Link]

  • Organic Syntheses. 2-amino-4-nitrophenol. [Link]

  • Google Patents.
  • Samuel, A. K., et al. (2023). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Nanoscale Advances, 5(2), 548-555.
  • Wang, C., et al. (2018). Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering: From Facile Preparation to Recyclable Application.
  • Samuel, A. K., et al. (2023). Catalytic Reduction of 4-Nitrophenol Using 2D-Molybdenum Ditelluride. ResearchGate. [Link]

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Methodological & Application

GC-MS protocol for quantification of nitrophenols in solution

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: High-Sensitivity GC-MS Quantification of Nitrophenols in Aqueous Solutions via SPE and MTBSTFA Derivatization

Introduction & Analytical Challenges

The quantification of nitrophenols in aqueous matrices is a critical requirement for environmental monitoring, toxicology, and pharmaceutical profiling. However, direct gas chromatography-mass spectrometry (GC-MS) analysis of underivatized nitrophenols is notoriously difficult. Their high polarity and active hydroxyl groups cause severe interactions with active sites on the capillary column and injection port, leading to peak tailing, signal degradation, and poor sensitivity [1]. To overcome these limitations, this protocol outlines a robust, self-validating workflow combining Solid-Phase Extraction (SPE) with N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) derivatization.

Mechanistic Insights: Extraction and Derivatization (E-E-A-T)

Why Solid-Phase Extraction (SPE)? Traditional liquid-liquid extraction (LLE) for semi-volatile organic compounds (SVOCs) consumes large volumes of solvent and is prone to emulsion formation in complex matrices. Utilizing a polymeric SPE sorbent allows for rapid preconcentration of nitrophenols from large aqueous volumes, achieving detection limits down to 0.5 µg/L in compliance with standards like EN ISO 17495 [2]. Adjusting the sample to pH < 2 ensures the weak acid nitrophenols are fully protonated (neutral), maximizing their hydrophobic retention on the sorbent [3].

Why MTBSTFA over BSTFA? While BSTFA is a standard silylation reagent, it is suboptimal for sterically hindered compounds like ortho-substituted nitrophenols. MTBSTFA replaces the active hydrogen with a bulky tert-butyldimethylsilyl (TBDMS) group. This structural modification provides superior hydrolytic stability and facilitates the separation of isomer analytes on semi-polar columns [4]. Crucially, under Electron Ionization (EI), MTBSTFA derivatives produce a highly specific fragmentation pattern dominated by the [M-57]+ ion (loss of the tert-butyl radical). This concentrates the ion current into a single high-mass fragment, making it exceptionally powerful for trace-level Selected Ion Monitoring (SIM) [5].

Experimental Workflow

G A Aqueous Sample Spike with Internal Standard B Solid-Phase Extraction (SPE) Acidify to pH < 2, Load Sample A->B Prep C Elution & Concentration Elute with DCM/Acetonitrile, Dry B->C Extract D Derivatization Add MTBSTFA, Heat 80°C for 1h C->D Isolate E GC-MS Analysis Inject in Splitless Mode (SIM) D->E Silylate F Data Processing Quantify via [M-57]+ Base Peak E->F Acquire

Workflow for SPE extraction and MTBSTFA derivatization of nitrophenols prior to GC-MS analysis.

Detailed Step-by-Step Protocol

Phase 1: Sample Preparation & Solid-Phase Extraction (SPE)

  • Filtration: Filter 500 mL of the aqueous sample through a 0.45 µm glass fiber filter to prevent sorbent clogging by suspended particulates [3].

  • Internal Standard Addition: Spike the sample with 2-Chlorophenol-d4 (Internal Standard) to a final concentration of 10 µg/L. Adding the IS before extraction establishes a self-validating baseline that accounts for both extraction recovery and derivatization efficiency.

  • Acidification: Adjust the sample to pH < 2 using 6N HCl.

  • Cartridge Conditioning: Mount a 2000 mg polymeric SPE cartridge (optimized for EPA Method 8270) onto a vacuum manifold. Condition sequentially with 10 mL Dichloromethane (DCM), 10 mL Methanol, and 10 mL of 0.05N HCl. Do not allow the sorbent to dry.

  • Loading: Pass the acidified sample through the cartridge at a flow rate of 10–15 mL/min.

  • Drying: Apply full vacuum for 15 minutes. Critical Causality: Residual water will rapidly hydrolyze the MTBSTFA reagent in downstream steps, severely suppressing derivatization yield [6].

  • Elution: Elute the retained analytes with 15 mL of a DCM/Acetonitrile (1:1, v/v) mixture into a clean glass tube.

Phase 2: Concentration & MTBSTFA Derivatization

  • Evaporation: Concentrate the SPE eluate to near dryness under a gentle stream of ultra-high-purity nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of anhydrous acetonitrile.

  • Reagent Addition: Add 100 µL of MTBSTFA to the vial and seal tightly with a PTFE-lined cap [5].

  • Incubation: Heat the vial in a heating block at 80°C for 60 minutes under strong stirring. Elevated temperature is mandatory to overcome the steric hindrance of ortho-substituted nitrophenols [4].

  • Cooling: Allow the vial to cool to room temperature before transferring to a GC autosampler vial with a glass insert.

Data Presentation: GC-MS Parameters & Quantitation

Table 1: Optimized GC-MS Operating Conditions

ParameterSettingScientific Rationale
Analytical Column 5% Phenyl / 95% Dimethylpolysiloxane (30 m × 0.25 mm × 0.25 µm)Semi-polar phase facilitates baseline resolution of derivatized isomer analytes.
Injection Mode Pulsed Splitless, 1 µLMaximizes transfer of trace-level analytes onto the column.
Inlet Temperature 250°CEnsures rapid volatilization without inducing thermal degradation of TBDMS ethers.
Oven Program 60°C (1 min) → 10°C/min → 280°C (5 min)Broad gradient resolves early-eluting phenols from late-eluting sterically hindered compounds.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Maintains optimal linear velocity and chromatographic resolution.
Acquisition Mode Selected Ion Monitoring (SIM)Drastically enhances signal-to-noise ratio by targeting specific high-mass fragments.

Table 2: Characteristic SIM Ions for TBDMS-Derivatized Nitrophenols Quantification is performed using the [M-57]+ ion, which provides highly specific structure confirmation at low levels [5]. For example, 3-Methyl-4-nitrophenol utilizes m/z 210 as its primary quantification ion [6].

Target AnalyteUnmodified MWTBDMS Derivative MWQuant Ion [M-57]+ (m/z)Qualifier Ion[M-131]+ (m/z)
2-Nitrophenol 139.1253.3196 122
4-Nitrophenol 139.1253.3196 122
3-Methyl-4-nitrophenol 153.1267.4210 136
2,4-Dinitrophenol 184.1298.3241 167
2-Chlorophenol-d4 (IS) 132.6246.8189 115

Self-Validating Quality Control Framework

To ensure trustworthiness and data integrity, the protocol embeds a self-validating system:

  • Pre-Extraction Surrogate Monitoring: The recovery of the 2-Chlorophenol-d4 internal standard must fall within 70–130%. A drop in IS peak area immediately flags either incomplete SPE retention or moisture-induced MTBSTFA quenching.

  • Matrix Spike (MS) / Matrix Spike Duplicate (MSD): Processed every 20 samples to evaluate matrix-induced signal suppression.

  • Continuing Calibration Verification (CCV): As mandated by EPA Method 8270, a mid-level calibration standard must be injected every 12 hours to verify that instrument tuning and response factors remain within a 20% relative standard deviation (RSD) [7].

References

  • Benchchem. "Application Note: Quantification of 3-Methyl-4-nitrophenol in Aqueous Samples using Gas Chromatography-Mass Spectrometry (GC-MS)."[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFY5rfR8WH029NXVmzLUToJu59IQT1Acbo_woaxUen2U48Z6vTiWoy9wXw9FlK4BamrHsvWPz3TFGIf8mXLLM9jVsX6Wopkt3zat5MbVYTI0852Fe5buYU9pm2Cg489Ol8O66o5IP0p2MMeEkPK00uVOmEsQ1lW4weXZRbfWYdJdBXNUXv4WgUMP4_FgqP1FcHsd4qmcnlbirLjk419x2Stp8bHjUKrUdmsd-lyZnOyrjqBNKtnMs071WWVavnTIk7OpeJmhqBcbP2arOmTfc7vekhZsYfdV2F6Q==]
  • Schummer, C., et al. "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 2009.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8HTMOUUiuD2c5UjCJU6qa2mqfZc15KuV46QWg6ZlqeEl51V8Q1BYd7rFEWSDo1rCnYwhSXmHA2A39Um5fUfL1n3dYUGEHSN71xi2c9mWyWCINeWnCsa89xdwPnBGW1KexDko=]
  • Schummer, C., et al. "A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere." Journal of Environmental Monitoring, 2004.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc9zATPobDEKArIHJq2LbyFJi-S6GVh-o_unWzcmeMommF2QA1vSwYWDnX31GKgwDPJx4iOHQRuBf3a-s1moHcO-NSKxDocDoDH5bvbBVhE1eJVLgmp-6Stf7mVU1BS2RbBHg=]
  • iTeh Standards. "EN ISO 17495:2003 - Nitrophenols in Water by SPE-GC-MS Analysis."[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5QFbLHIdJ8IDcyIYTgPILEuoBf-hCxSgU0axIJEfk1He4xSxz131TXfqv4yPecoyQ2FuR6BXEghG6UVzxklfd2WVV1VWJmZ3_U8mBZh4GmZRkrwPbK4FyV_OhSbD5oedM2fyHZxn9SZp3Mluu0Za9Pz2jn9lrGKAvjIvgZRNeMHkD4ak6MwCuxMI1ixy9J0sJDRpj95nbf9A8jv965c_r]
  • UCT. "EPA Method 8270: Determination of Semi-volatile Organic Compounds in Water using Solid Phase Extraction and GC/MS."[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0zWqEr9vxwMBOd_BAuN4FPNIF6Q3pDscBmtaZmxvtvMh8HCqi0Wo-uruEOIHFs6YRD5viM_jklOHx0qc21Qwn2bHeinasIY2h3QSzAUNm3P6d37S_XYThzkuFEu2HsyNSLor0eWH2HAxfdd5QQY6MZu0NS5ZHF1ohz6OcC-0o09ryy2FrcA==]
  • American Laboratory. "Increased Throughput in Method 8270 Analysis."[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_c4agHYtEfaKRART433JubxzksIGRI63D5JVuhHPDYXwyJxPitmIqWo-GdzeR7ukaKf_bZYqbIkPVaiSe3okwziTNVZu9R9vLdIMhzJ7sgESAFlpiWYsirIADZtcxpyOGVCaLUBJPGwJdRXRPGYViOrzfv1pR6n2WYOFQuistQJ_CbL4xQeNz1kfroWHZ3JaR18DB1qNTHb02FjYkBMpFDWQH-sA=]
  • ResearchGate. "Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization."[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6pz4S7fuG8lyo6ifgqCvBDsBMSn0wqtZSqHDa6M2oMRoehmvheN3mYn7x2gbqXSb8fxsCGrezTDVBJ4g8FC1CVyNOvdZlwXaEYsl5xw7rdyx9sOGjx15qdjbjHaE8nRA-t7_TZwMt-QvHOs8wgsnitEe0-rPJQeqcRh05EW5eVXMZxLe2SixjtHWLXwkzeP_gG1vWyTQX9EgoLAn8vHiEzJe2qFIPtbSRfNx98OBi-UWvDJsg535VZgy2A-uVIOBxCrO6vjeJasKsT1aQWQ==]

Sources

Derivatization techniques for phenol analysis by gas chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Phenols are chemically active compounds characterized by a hydroxyl group (-OH) attached to an aromatic ring. In Gas Chromatography (GC), underivatized phenols present three critical challenges:

  • Polarity: The hydroxyl group forms strong hydrogen bonds with silanol groups on the column stationary phase, leading to severe peak tailing and irreversible adsorption.

  • Acidity: Phenols are weak acids (pKa ~10). They can interact with basic sites in the inlet or column, causing non-linear response factors.

  • Thermal Instability: Labile protons make phenols susceptible to oxidation and thermal degradation in hot injection ports.

The Solution: Derivatization replaces the active protic hydrogen with a non-polar moiety. This reduces polarity, increases volatility, and improves thermal stability, resulting in sharper peaks and lower detection limits (LOD).

This guide details two industry-standard protocols:

  • Protocol A (Silylation): The rapid, general-purpose "workhorse" method using BSTFA.

  • Protocol B (Alkylation/Fluoro-tagging): The high-sensitivity method (EPA 8041 style) using PFBBr for trace analysis via Electron Capture Detection (ECD).

Decision Matrix: Selecting the Right Technique

Before proceeding, select the protocol that matches your analytical goals.

DecisionTree Start Start: Phenol Analysis Goals Sens Required Sensitivity? Start->Sens Det Detector Type? Sens->Det ppm to high ppb Fluoro PROTOCOL B: Fluoro-Alkylation (PFBBr) Sens->Fluoro Low ppb to ppt (Trace) Silyl PROTOCOL A: Silylation (BSTFA + 1% TMCS) Det->Silyl GC-FID or GC-MS (EI) Det->Fluoro GC-ECD or GC-MS (NCI) Matrix Sample Matrix? Matrix->Silyl Dry Organic Extract Matrix->Fluoro Aqueous or Wet Extract (Phase Transfer) Silyl->Matrix Check Constraints

Figure 1: Decision tree for selecting between Silylation and Fluoro-Alkylation based on sensitivity needs and instrumentation.

Protocol A: Silylation with BSTFA

Best For: General profiling, metabolomics, and drug impurity analysis (GC-FID/MS). Mechanism: Nucleophilic substitution (SN2). The silyl donor replaces the active proton with a trimethylsilyl (TMS) group.[1]

Reagents:

  • BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide.[2][3][4]

  • TMCS: Trimethylchlorosilane (Catalyst, 1%).[2]

  • Solvent: Anhydrous Pyridine (Scavenges acid byproducts and catalyzes reaction).

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is completely dry . (Water hydrolyzes TMS derivatives).

    • Dissolve 1–5 mg of sample in 100 µL of anhydrous solvent (Hexane, Ethyl Acetate, or Acetone). Note: Avoid alcohols (MeOH/EtOH) as they will consume the reagent.

  • Reagent Addition:

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Add 50 µL of Anhydrous Pyridine .

    • Expert Insight: The molar ratio of reagent to active hydrogens should be at least 5:1 to drive the equilibrium forward.

  • Reaction:

    • Cap the vial tightly (PTFE-lined cap).

    • Incubate at 65°C for 30–60 minutes .

    • Why Heat? While simple phenols react at room temperature, sterically hindered phenols (e.g., 2,6-di-tert-butylphenol) require thermal energy to overcome the activation barrier.

  • Injection:

    • Inject 1 µL directly into the GC.

    • Caution: Silylation reagents can strip stationary phases. Ensure your column (e.g., DB-5ms) is cross-linked and robust.

Self-Validating Check:

  • The "Blank" Test: Run a reagent blank (Solvent + BSTFA).[3] If you see phenol peaks, your reagents or pipette tips are contaminated.

  • Peak Shape: If the phenol derivative peak tails, the reaction is incomplete. Add more reagent or increase time.

Protocol B: Fluoro-Alkylation with PFBBr (EPA Method 8041 Adapted)

Best For: Environmental toxicology, trace analysis in water/soil. Mechanism: Formation of pentafluorobenzyl ethers.[5] The highly electronegative fluorine atoms provide massive cross-section for Electron Capture Detectors (ECD), enhancing sensitivity by 100–1000x over FID.

Reagents:

  • PFBBr: α-Bromo-2,3,4,5,6-pentafluorotoluene (5% solution in Acetone).

  • Base: Potassium Carbonate (K₂CO₃, 10% aqueous).[6]

  • Solvent: Hexane (for extraction).

Step-by-Step Methodology
  • Reaction Setup:

    • Combine 1 mL of sample extract (in acetone) with 100 µL of 5% PFBBr reagent .

    • Add 20 µL of 10% K₂CO₃ .

  • Incubation:

    • Cap and heat at 60°C for 1 hour .

    • Mechanism:[1][3][7] The base deprotonates the phenol (forming phenoxide), which then attacks the PFBBr in a Williamson ether synthesis.

  • Cleanup & Extraction (Critical):

    • Evaporate the acetone carefully under nitrogen to near dryness (do not bake dry).

    • Add 2 mL of Hexane and 2 mL of Water .

    • Vortex vigorously for 1 minute.

    • Logic: The derivative partitions into the hexane; excess salts and reagents stay in the water.

  • Analysis:

    • Transfer the upper hexane layer to a GC vial containing a small amount of anhydrous Na₂SO₄ (to dry).

    • Inject into GC-ECD or GC-NCI-MS.[8]

Comparative Data & Performance

FeatureSilylation (TMS)Fluoro-Alkylation (PFB)
Derivative Stability Low (Hydrolyzes in moisture)High (Stable for weeks)
Sensitivity Good (ng levels)Excellent (pg levels)
Reaction Time Fast (30 min)Slow (1-2 hours + extraction)
Moisture Tolerance Zero (Must be dry)Moderate (Base is aqueous)
Primary Detector FID, MS (EI)ECD, MS (NCI)

Visualizing the Workflow

The following diagram illustrates the critical path for the Silylation workflow, highlighting the "Kill Step" where moisture can ruin the analysis.

SilylationWorkflow Sample Sample Extract Dry Drying Step (N2 Blowdown) Sample->Dry Mix Add Reagents (BSTFA + Pyridine) Dry->Mix Moisture CRITICAL FAILURE: Moisture Present Dry->Moisture Incomplete Drying React Heat: 65°C (30-60 min) Mix->React Inject GC Injection React->Inject Moisture->Mix Hydrolysis of Reagent

Figure 2: Silylation workflow emphasizing the critical requirement for anhydrous conditions.

References

  • US Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV. [Link]

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. [Link]

  • Agilent Technologies. (2020). Analysis of Phenols in Water using GC/MS. Application Note. [Link]

Sources

Experimental use of 2-Nitro-4-(trifluoromethyl)phenol in developing enzyme inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Nitro-4-(trifluoromethyl)phenol in Pharmacophore Development and Toxicity Profiling

Executive Summary

2-Nitro-4-(trifluoromethyl)phenol (CAS: 400-99-7) represents a high-value scaffold in medicinal chemistry, characterized by its unique electronic "push-pull" system. The electron-withdrawing trifluoromethyl (-CF3) and nitro (-NO2) groups significantly modulate the acidity of the phenolic hydroxyl, making it a versatile protonophore and a privileged fragment for nucleophilic aromatic substitutions (


).

This guide addresses the compound's dual role in drug discovery:

  • As a Synthetic Scaffold: Protocols for leveraging the phenolic moiety to construct ether-linked enzyme inhibitors (e.g., for kinases or metabolic enzymes).

  • As a Biological Probe: Methodologies for assessing mitochondrial uncoupling activity—a critical counter-screen to distinguish true enzyme inhibition from non-specific ATP depletion cytotoxicity.

Chemical Profile & Physiochemical Properties

Understanding the physical parameters is prerequisite to assay design. The highly electron-deficient ring renders the phenol more acidic than unsubstituted phenol, influencing its solubility and ability to cross membranes.

PropertyValueRelevance to Experimental Design
Molecular Formula

Stoichiometry calculations.
Molecular Weight 207.11 g/mol Buffer preparation.
pKa (Phenol) ~6.0 - 6.5 (Est.)Exists as a phenolate anion at physiological pH (7.4), aiding solubility but affecting membrane permeability.
LogP ~2.3 - 2.8Moderate lipophilicity; sufficient for cell penetration but requires DMSO for stock solutions.
Appearance Yellow crystalline solidVisual confirmation of purity (darkening indicates oxidation).
Solubility DMSO, Ethanol, MethanolProtocol Note: Prepare 10 mM stock in 100% DMSO; avoid aqueous stock storage.

Application I: Synthetic Incorporation into Enzyme Inhibitors

The primary utility of 2-Nitro-4-(trifluoromethyl)phenol is as a building block. The phenol group acts as a nucleophile to attach the "warhead" (the nitro-trifluoromethyl-phenyl ring) to a larger scaffold. This moiety is often used to target hydrophobic pockets in enzymes (e.g., Carbonic Anhydrases or Kinase allosteric sites).

Mechanism of Synthesis

The synthesis typically involves an


 reaction where the phenolate attacks an alkyl halide, or an 

reaction if coupling to a heteroaromatic core.
Protocol A: Synthesis of Ether-Linked Inhibitor Precursors

Target: Creation of a library of 2-nitro-4-(trifluoromethyl)phenyl ethers.

Reagents:

  • 2-Nitro-4-(trifluoromethyl)phenol (1.0 equiv)[1]

  • Alkyl Halide / Electrophile (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (Anhydrous) or Acetonitrile

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with 2-Nitro-4-(trifluoromethyl)phenol and anhydrous DMF (5 mL/mmol). Add

    
     and stir at Room Temperature (RT) for 30 minutes. Observation: The solution will turn bright yellow/orange due to phenolate formation.
    
  • Coupling: Add the electrophile dropwise.

    • Critical Control: If the electrophile is volatile, use a reflux condenser.

  • Reaction: Heat to 60–80°C. Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (more polar) should disappear.

  • Work-up: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography.

Visualizing the Synthetic Workflow:

SyntheticWorkflow Start 2-Nitro-4-(trifluoromethyl)phenol Activation Deprotonation (K2CO3/DMF) Start->Activation Intermediate Phenolate Anion (Nucleophile) Activation->Intermediate - H+ Reaction Coupling (Sn2) + Electrophile (R-X) Intermediate->Reaction Product Ether Derivative (Inhibitor Scaffold) Reaction->Product - K+X- Reduction Nitro Reduction (Fe/NH4Cl or H2/Pd) Product->Reduction Optional Functionalization FinalDrug Amino-Scaffold (For Amide Coupling) Reduction->FinalDrug

Caption: Synthetic workflow transforming the phenol building block into an amino-scaffold for complex inhibitor generation.

Application II: Biological Counter-Screening (Mitochondrial Toxicity)

The Trap: Many researchers identify nitrophenols as "hits" in enzymatic assays. However, due to the acidity of the phenol and lipophilicity of the CF3 group, these compounds often act as protonophores (mitochondrial uncouplers), similar to 2,4-Dinitrophenol (DNP). They shuttle protons across the inner mitochondrial membrane, dissipating the gradient and halting ATP synthesis.

Requirement: You must run this counter-screen to validate that your enzyme inhibition is specific and not a secondary effect of cell death or ATP depletion.

Protocol B: Mitochondrial Membrane Potential ( ) Assay

Objective: Determine if the compound acts as an uncoupler.

Materials:

  • Cell Line: HepG2 or HeLa cells.

  • Dye: TMRE (Tetramethylrhodamine, ethyl ester) or JC-1.

  • Positive Control: FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone).

  • Negative Control: DMSO (Vehicle).

Step-by-Step Methodology:

  • Seeding: Plate cells (10,000/well) in a 96-well black-walled plate. Incubate 24h.

  • Dosing: Treat cells with 2-Nitro-4-(trifluoromethyl)phenol derivatives (0.1, 1, 10, 50

    
    ) for 1 hour.
    
    • Note: Include FCCP (10

      
      ) as the uncoupling standard.
      
  • Staining: Add TMRE (final conc. 100 nM) to media. Incubate 20 mins at 37°C.

    • Mechanism:[2] TMRE is cationic and accumulates in active mitochondria (high potential). Uncouplers cause dye leakage (loss of fluorescence).

  • Measurement: Wash cells 1x with PBS. Read Fluorescence (Ex/Em: 549/575 nm).

  • Data Analysis: Normalize to DMSO control. A significant decrease in fluorescence indicates uncoupling activity.

Visualizing the Uncoupling Mechanism:

UncouplingMechanism cluster_membrane Inner Mitochondrial Membrane IMS Intermembrane Space (High H+) Compound_IMS Compound (Protonated) Neutral -> Crosses Membrane IMS->Compound_IMS H+ Binding Matrix Mitochondrial Matrix (Low H+) Compound_Matrix Compound (Deprotonated) Anionic -> Trapped? Matrix->Compound_Matrix H+ Release Compound_IMS->Matrix Diffusion Compound_Matrix->IMS Return (if lipophilic enough) ATP_Synthase ATP Synthase (Bypassed)

Caption: Protonophore mechanism. The compound shuttles protons, bypassing ATP Synthase and causing toxicity.

Application III: Enzyme Inhibition Screening (Fragment-Based)

If the compound passes the toxicity screen (or if the derivative masks the phenol), screen against targets.

Protocol C: Spectrophotometric Assay (Generic for Dehydrogenases/Reductases) Note: Nitrophenols are often yellow. You must correct for intrinsic absorbance.

  • Blanking: Measure the absorbance of the compound alone in buffer at the assay wavelength (often 340nm for NADH or 405nm for pNA).

  • Reaction Mix: Buffer + Enzyme + Substrate + Compound.

  • Kinetic Read: Measure

    
    .
    
  • Calculation:

    
    
    

References

  • Ellis, D. A., & Mabury, S. A. (2000). The aqueous photolysis of TFM and related trifluoromethylphenols: An alternate source of trifluoroacetic acid in the environment. Environmental Science & Technology, 34(4), 632-637. Link

  • Buchstaller, H. P., & Anlauf, U. (2005). Unexpected Smiles rearrangement during borane reduction of 2-aryloxy-2-methylpropionamides. Synthesis, 2005(4), 639-643. Link

  • ATSDR (Agency for Toxic Substances and Disease Registry). Toxicological Profile for Nitrophenols. Centers for Disease Control and Prevention. Link

  • PubChem. Compound Summary for CID 9816: 2-Nitro-4-(trifluoromethyl)phenol. National Library of Medicine. Link

  • BenchChem. Utilizing 2-Amino-4-bromo-5-(trifluoromethyl)phenol in the Development of Novel Kinase Inhibitors. (Contextual reference for scaffold utility). Link

Sources

Application Note: Advanced Handling, Storage, and Synthetic Utilization of 2-Nitro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Nitro-4-(trifluoromethyl)phenol (CAS: 400-99-7) is a highly functionalized, electron-deficient aromatic compound utilized across environmental chemistry and advanced organic synthesis. In environmental science, it is critically monitored as the primary solution-phase photodecomposition product of the herbicide fluorodifen. In medicinal and synthetic chemistry, it serves as a highly specialized building block, notably undergoing an unexpected Smiles rearrangement during borane reduction to yield sterically hindered aniline derivatives. This application note establishes authoritative guidelines on its physicochemical properties, rigorous safety and storage protocols, and validated experimental methodologies for laboratory use.

Physicochemical Profile and Quantitative Data

Understanding the quantitative properties of 2-Nitro-4-(trifluoromethyl)phenol is essential for predicting its behavior in solution, designing appropriate handling systems, and calculating stoichiometric reactions.

Table 1: Physicochemical Properties & Experimental Implications

PropertyValueCausality / Experimental Implication
CAS Number 400-99-7Unique identifier for safety and inventory tracking.
Molecular Weight 207.11 g/mol Required for precise stoichiometric calculations in synthesis.
Physical State (20°C) LiquidRequires strict spill-containment protocols during transfer.
Boiling Point 92–94 °C (at 12 mmHg)Indicates moderate volatility; necessitates local exhaust ventilation.
Density 1.473 g/mL (at 25 °C)Denser than water; dictates bottom-layer collection during aqueous phase separation.
Flash Point 95 °C (Closed Cup)Classified as a combustible liquid; requires elimination of ignition sources.
Purity (GC) >98.0%Essential baseline purity to prevent side-reactions in sensitive synthetic applications.

Safety, Handling, and Storage Procedures

The structural features that make 2-Nitro-4-(trifluoromethyl)phenol synthetically useful—namely the acidic phenolic proton and the lipophilic trifluoromethyl group—also impart specific hazards. The compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) ().

Handling Causality & PPE:

  • Respiratory Protection: Due to its volatility and H335 classification, handling must occur in a chemical fume hood. Personnel must wear an ABEK (EN14387) respirator filter. Causality: The ABEK filter is specifically chosen because it provides broad-spectrum protection against organic vapors and acid gases, neutralizing any volatilized phenolic compounds before inhalation.

  • Dermal/Eye Protection: The acidic nature of the phenol and the lipophilic trifluoromethyl group enhance skin penetration and tissue irritation. Nitrile gloves (double-gloved) and tight-fitting chemical safety goggles are mandatory.

Storage Causality:

  • Temperature & Atmosphere: Store in a cool, dark place (optimally <15°C) (). Causality: While stable at ambient temperatures, reducing the temperature minimizes vapor pressure and prevents slow thermal degradation. Storing under an inert atmosphere (Argon charged) prevents oxidative coupling of the phenol.

  • Segregation: As a Class 10 combustible liquid, it must be segregated from strong oxidizing agents and strong bases, which could trigger exothermic deprotonation or uncontrolled degradation.

Handling Receive Receipt of 2-Nitro-4-(trifluoromethyl)phenol (Liquid, Combustible) Inspect Inspect Integrity Check for leaks/exposure Receive->Inspect PPE Don PPE (ABEK Respirator, Gloves, Eyeshields) Inspect->PPE FumeHood Transfer to Fume Hood (Local Exhaust Ventilation) PPE->FumeHood Storage Store in Cool, Dark Place (<15°C, Argon Charged) FumeHood->Storage

Workflow for the safe receipt, handling, and storage of the compound.

Application 1: Environmental Photochemistry

In environmental monitoring, 2-Nitro-4-(trifluoromethyl)phenol is tracked as the major solution-phase photodecomposition product of the herbicide fluorodifen. Under actinic radiation (365 nm), fluorodifen undergoes rapid ether cleavage. Furthermore, 2-Nitro-4-(trifluoromethyl)phenol itself undergoes photohydrolytic degradation to produce trifluoroacetic acid (TFA), acting as a significant alternate source of TFA in the environment ().

Mechanistic Causality: The photolytic half-life is highly pH-dependent (e.g., 22 hours at pH 9 vs. 91.7 hours at pH 7). This occurs because the deprotonated phenoxide anion absorbs UV light more efficiently than the neutral phenol, allowing it to enter the excited state necessary for fluoride loss and subsequent TFA formation.

Application 2: Synthetic Workflow - The Smiles Rearrangement

A highly specialized application of 2-Nitro-4-(trifluoromethyl)phenol is its use in synthesizing sterically hindered 2-nitro substituted aniline derivatives via a one-pot alkylation and an unexpected Smiles rearrangement ().

Causality of Reagent Selection:

  • Base Selection (Cs₂CO₃ vs. NaH): Traditional alkylation of phenols utilizes Sodium Hydride (NaH). However, the highly electron-deficient nature of 2-Nitro-4-(trifluoromethyl)phenol leads to side reactions and degradation at elevated temperatures with strong bases. Cesium carbonate (Cs₂CO₃) in acetonitrile provides a milder, highly effective alternative. Causality: The large ionic radius of the cesium cation weakly coordinates the phenoxide anion, enhancing its nucleophilicity and allowing smooth alkylation at 78°C without degrading the starting material.

  • Spontaneous Rearrangement: When the resulting 2-aryloxy-2-methylpropionamide is reduced using Borane Dimethyl Sulfide (BH₃-DMS), a Smiles rearrangement occurs spontaneously. Causality: Typically, Smiles rearrangements require harsh basic conditions (e.g., NaH at 100°C). Here, the strong electron-withdrawing nitro group highly activates the aromatic ring, making it susceptible to intramolecular nucleophilic attack by the newly formed amine during the reduction process, facilitating the rearrangement under unusually mild conditions.

Synthesis N1 2-Nitro-4-(trifluoromethyl)phenol (Starting Material) N2 Alkylation (Cs2CO3, MeCN, 78°C) N1->N2 N3 2-Aryloxy-2-methylpropionamide (Intermediate) N2->N3 N4 Borane Reduction (BH3-DMS, THF) N3->N4 N5 Smiles Rearrangement (Intramolecular Attack) N4->N5 N6 2-methyl-1-phenylaminopropan-2-ol (Aniline Derivative) N5->N6

Synthetic workflow demonstrating alkylation and spontaneous Smiles rearrangement.

Step-by-Step Experimental Protocol: Synthesis of Aniline Derivatives

This protocol is designed as a self-validating system to ensure high-yield conversion.

Phase 1: Alkylation

  • Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 2-Nitro-4-(trifluoromethyl)phenol in anhydrous acetonitrile (MeCN).

    • Validation Checkpoint: The solution should initially be clear and pale yellow.

  • Base Addition: Add 1.5 equivalents of Cesium Carbonate (Cs₂CO₃). Stir at room temperature for 15 minutes to ensure complete deprotonation.

    • Validation Checkpoint: The solution will visibly deepen in color (dark yellow/orange) as the highly conjugated phenoxide anion is generated.

  • Electrophile Addition: Add 1.2 equivalents of 2-bromo-2-methylpropionamide to the activated mixture.

  • Heating: Reflux the mixture at 78°C for 4–6 hours. Monitor reaction completion via HPLC or TLC (Hexanes/EtOAc).

  • Workup: Cool to room temperature, filter through a Celite pad to remove insoluble cesium salts, and concentrate the filtrate under reduced pressure. Purify the 2-aryloxy-2-methylpropionamide intermediate via flash column chromatography.

Phase 2: Borane Reduction and Smiles Rearrangement

  • Reagent Setup: Dissolve the purified intermediate in anhydrous Tetrahydrofuran (THF) under an argon atmosphere. Cool the flask to 0°C using an ice bath to control reaction kinetics.

  • Reduction: Slowly add 3.0 equivalents of Borane Dimethyl Sulfide complex (BH₃-DMS) dropwise.

    • Causality: Dropwise addition safely dissipates the heat generated by the exothermic reduction of the amide to the amine, preventing solvent boil-off and side reactions.

  • Rearrangement: Allow the reaction to warm to room temperature and stir for 12 hours. The intermediate amine will spontaneously undergo the Smiles rearrangement due to the nitro-group activation of the aromatic ring.

  • Quenching: Carefully quench the reaction by adding methanol dropwise at 0°C.

    • Validation Checkpoint: Continue addition until effervescence (hydrogen gas evolution from unreacted borane) completely ceases.

  • Isolation: Concentrate the mixture, partition between EtOAc and 1M NaOH, extract the organic layer, dry over MgSO₄, and evaporate. The resulting product is the sterically hindered 2-methyl-1-(2-nitro-4-(trifluoromethyl)phenylamino)propan-2-ol.

References

  • Ellis DA, Mabury SA. "The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment." Environmental Science & Technology. 2000;34(4):632-637. URL:[Link]

Application Note: Safe Disposal and Decontamination Protocols for 2-Nitro-4-(trifluoromethyl)phenol Waste

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides detailed application notes and protocols for the safe handling, decontamination, and disposal of waste containing 2-Nitro-4-(trifluoromethyl)phenol (CAS 400-99-7). This compound is a hazardous chemical that requires specific procedures to mitigate risks to personnel and the environment. The protocols outlined herein are designed for researchers, scientists, and laboratory professionals, emphasizing chemical principles and adherence to safety regulations. Two primary disposal pathways are detailed: in-laboratory neutralization for dilute aqueous waste and professional high-temperature incineration for concentrated or bulk waste.

Introduction and Hazard Analysis

2-Nitro-4-(trifluoromethyl)phenol is an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a phenolic hydroxyl group, a nitro group, and a trifluoromethyl group, imparts a unique combination of chemical properties and significant hazards. As a substituted nitrophenol, it is acidic and classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1][3][4] Furthermore, as a halogenated aromatic compound, its disposal requires special consideration to prevent the formation of persistent and toxic byproducts.

Adherence to the guidelines established by the Occupational Safety and Health Administration (OSHA) under the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) is mandatory.[5][6][7] This includes the development of a comprehensive Chemical Hygiene Plan (CHP) that covers all aspects of chemical handling, from procurement to disposal.[6][8]

Chemical and Physical Properties

A summary of key properties for 2-Nitro-4-(trifluoromethyl)phenol is provided below.

PropertyValueSource(s)
CAS Number 400-99-7[2]
Molecular Formula C₇H₄F₃NO₃[9]
Molecular Weight 207.11 g/mol [9]
Appearance Light yellow to brown clear liquid[1]
Boiling Point 92-94 °C at 12 mmHg[1]
Density 1.473 g/mL at 25 °C[1]
Flash Point 95 °C (203 °F) - closed cup[1]
GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Irritation 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation
Source(s):[1][3][9]

The decision-making process for handling waste containing this compound must begin with a thorough risk assessment, as illustrated below.

A Identify Waste Stream (Containing 2-Nitro-4-(trifluoromethyl)phenol) B Assess Concentration & Volume A->B C < 1% Aqueous Solution (e.g., glassware rinsate) B->C Dilute D Concentrated Liquid, Solid Waste, or Contaminated Materials B->D Concentrated / Bulk E Follow Protocol 1: In-Lab Neutralization C->E F Follow Protocol 2: Bulk Hazardous Waste Disposal D->F G Verify Neutral pH (6-8) and Dispose per Institutional Guidelines E->G H Store in Labeled, Sealed Halogenated Waste Container for Professional Disposal F->H

Caption: Risk assessment workflow for selecting the appropriate disposal protocol.

Personal Protective Equipment (PPE) and Safety

Before handling the chemical or its waste, all personnel must be equipped with the appropriate PPE to prevent exposure.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1] A face shield is recommended when handling larger quantities or during spill cleanup.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: All handling of concentrated material or procedures that may generate aerosols must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]

Disposal Protocols

The correct disposal method is dictated by the concentration and nature of the waste stream.

Protocol 1: In-Lab Neutralization of Dilute Aqueous Waste

This protocol is suitable only for small quantities of dilute aqueous solutions (e.g., final glassware rinsates) where the concentration of 2-Nitro-4-(trifluoromethyl)phenol is less than 1%.

Causality: The phenolic hydroxyl group gives the molecule acidic properties. This acidity allows for a neutralization reaction with a weak base, such as sodium bicarbonate or sodium carbonate, to form a water-soluble salt (sodium 2-nitro-4-(trifluoromethyl)phenoxide) and water. This conversion reduces the compound's immediate corrosivity and prepares it for disposal in accordance with local wastewater regulations.

Materials:

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution.

  • Calibrated pH meter or pH indicator strips.

  • Stir plate and magnetic stir bar.

  • Appropriate waste collection container.

Procedure:

  • Preparation: Perform all steps inside a certified chemical fume hood. Place the container with the acidic aqueous waste on a magnetic stir plate and add a stir bar.

  • Slow Addition of Base: Begin stirring the solution. Slowly and carefully add the 5% basic solution dropwise to the acidic waste. A rapid reaction, indicated by effervescence (release of CO₂ gas if using bicarbonate/carbonate), may occur.[11] Controlled addition prevents splashing and excessive foaming.

  • pH Monitoring: Periodically pause the addition of the base and measure the pH of the solution using a pH meter or pH strips.

  • Endpoint: Continue adding the basic solution until the pH of the waste is stable within a neutral range, typically between 6.0 and 8.0.

  • Final Disposal: Once neutralized, the solution can be disposed of down the drain with copious amounts of water, only if permitted by your institution's and local municipality's regulations. Otherwise, it should be collected as aqueous chemical waste.

  • Documentation: Record the neutralization procedure in the laboratory waste log.

cluster_0 In Chemical Fume Hood A Place Dilute Acidic Waste on Stir Plate B Slowly Add 5% NaHCO₃ Solution while Stirring A->B C Monitor pH (Target: 6.0-8.0) B->C D Continue Base Addition C->D pH < 6.0 E Cease Addition C->E pH is 6.0-8.0 D->B F Dispose of Neutralized Solution per Institutional and Local Regulations E->F

Caption: Step-by-step workflow for the in-lab neutralization of dilute waste.

Protocol 2: Management of Concentrated or Bulk Waste

This protocol applies to the pure compound, concentrated solutions, contaminated solids (e.g., spill cleanup materials), and any waste not meeting the criteria for Protocol 1. This waste stream is classified as hazardous and must be disposed of via a licensed contractor.[12][13]

Causality: High-temperature incineration is the required disposal method due to the compound's chemical stability and composition. The trifluoromethyl group makes this a halogenated organic compound.[14] Incomplete combustion of such compounds can produce highly toxic and persistent byproducts, such as dioxins and furans.[15] Regulated hazardous waste incinerators operate at temperatures high enough (often >1000°C) and with sufficient residence times to ensure complete destruction of the molecule into simpler, less harmful components.[16] These facilities are also equipped with advanced scrubber systems to neutralize acidic gases like hydrogen fluoride (HF) and nitrogen oxides (NOx) that are formed during combustion.[12][15]

Procedure:

  • Do Not Treat: Under no circumstances should laboratory personnel attempt to neutralize or treat concentrated 2-Nitro-4-(trifluoromethyl)phenol waste.

  • Containerization: Carefully transfer the waste into a designated hazardous waste container that is properly labeled for "Halogenated Organic Waste." Ensure the container is made of a compatible material (e.g., HDPE or glass) and has a secure, sealing cap.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-Nitro-4-(trifluoromethyl)phenol," and an indication of the hazards (e.g., "Corrosive," "Toxic").[5]

  • Storage: Store the sealed container in a designated satellite accumulation area or central hazardous waste storage area. The storage location must have secondary containment to capture any potential leaks.

  • Professional Disposal: Arrange for pickup and disposal by your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste management company. Provide them with the Safety Data Sheet (SDS) for the chemical.

Spill Management

In the event of a spill, prompt and safe cleanup is critical.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Don PPE: Before addressing the spill, don the full PPE as described in Section 2.

  • Containment: For liquid spills, contain the spill by creating a dike around it with an inert absorbent material such as vermiculite, clay absorbent, or sand. Do not use combustible materials like paper towels as the primary absorbent.[10]

  • Absorption: Cover the spill with the absorbent material and allow it to be fully absorbed.

  • Collection: Carefully sweep or scoop the contaminated absorbent material into a designated hazardous waste container.

  • Decontamination: Clean the spill surface with soap and water, followed by a rinse with a 5% sodium bicarbonate solution to neutralize any remaining residue.

  • Disposal: All materials used for the cleanup, including gloves and wipes, must be disposed of as hazardous waste according to Protocol 2.[13]

References

  • The Laboratory Standard. (n.d.). Vanderbilt University Environmental Health and Safety. Retrieved from [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon Occupational Safety and Health. Retrieved from [Link]

  • OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (2013). U.S. Government Publishing Office. Retrieved from [Link]

  • Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene. (n.d.). Georgia Tech Professional Education. Retrieved from [Link]

  • Safety Data Sheet: TFM Bar. (2013). Clarke. Retrieved from [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. (2024). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Neutralization after working with Phenol? (2017). ResearchGate. Retrieved from [Link]

  • 2-Nitro-4-(trifluoromethyl)phenol. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Toxicological Profile for Nitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • EPA Hazardous Waste. (n.d.). University of Nevada, Reno Environmental Health & Safety. Retrieved from [Link]

  • Memorandum for Incineration Prohibition Policy Update. (2023). U.S. Department of Defense. Retrieved from [Link]

  • Treatment method of phenolic wastewater. (2008). Google Patents (CN101306861A).
  • Method 604: Phenols. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Neutralization of Phenol-Contaminated Soils. (2022). ResearchGate. Retrieved from [Link]

  • Hazardous Waste Combustors; Revised Standards; Proposed Rule. (1996). Federal Register, Vol. 61, No. 77. Retrieved from [Link]

  • Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. (2020). Saltworks Technologies. Retrieved from [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. (1978). U.S. Environmental Protection Agency. Retrieved from [Link]

  • On the Incinerability of Highly Fluorinated Organic Compounds. (1998). Combustion Science and Technology, 139(1-6), 385-402. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Nitro-4-(trifluoromethyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 2N4TFMP-Yield-Opt Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Target Molecule: 2-Nitro-4-(trifluoromethyl)phenol (CAS: 400-99-7) Common Issues: Low yield (<40%), formation of "tar" (oxidative degradation), regioselectivity errors (dinitration), and loss during work-up due to volatility/solubility.

This guide addresses the two primary synthetic routes. Route A (Hydrolysis) is recommended for high purity and yield. Route B (Direct Nitration) is cost-effective but prone to oxidative side reactions if not strictly controlled.

Module 1: Route Selection & Critical Failures

The choice of starting material dictates the failure mode. Compare your current workflow against the table below to identify your specific bottleneck.

FeatureRoute A: Hydrolysis (

)
Route B: Direct Nitration (

)
Starting Material 1-Chloro-2-nitro-4-(trifluoromethyl)benzene4-(trifluoromethyl)phenol
Mechanism Nucleophilic Aromatic SubstitutionElectrophilic Aromatic Substitution
Primary Failure Incomplete conversion; Hydrolysis of

Black Tar formation (Oxidation); Dinitration
Yield Potential High (>85%)Moderate (40-65%)
Key Variable Solvent polarity (DMSO vs. Aqueous)Temperature & Acid Concentration

Module 2: Route A – Hydrolysis of Chloro-Nitro Precursor (Recommended)

This route avoids the oxidative hazards of nitric acid. It relies on the electron-withdrawing nature of the


 and 

groups to activate the chlorine for displacement by hydroxide.
Protocol Optimization

Precursor: 1-Chloro-2-nitro-4-(trifluoromethyl)benzene (CAS: 121-17-5) Reagents: KOH or NaOH, DMSO (Dimethyl sulfoxide).

Step-by-Step Troubleshooting

Issue 1: "The reaction is stuck at 50% conversion."

  • Root Cause: Insufficient solvent polarity or base strength. Water suppresses the nucleophilicity of hydroxide in

    
     reactions due to solvation shells.
    
  • Correction: Switch to DMSO or DMF as the solvent. These aprotic polar solvents leave the

    
     "naked" and highly reactive.
    
  • Protocol: Dissolve precursor in DMSO. Add powdered KOH (2.5 eq) in portions. Stir at Room Temperature (or mild heat, 40-50°C).

    • Caution: Exothermic. Do not overheat (

      
      ) or the 
      
      
      
      group may hydrolyze to a carboxylic acid.

Issue 2: "I lost my product during acidification."

  • Root Cause: Incorrect pH endpoint. The product is a phenol with strong electron-withdrawing groups (

    
    ), making it significantly more acidic (pKa ~5.5) than unsubstituted phenol (pKa ~10).
    
  • Correction: You must acidify to pH 1-2 . If you stop at pH 5-6, the phenol remains deprotonated (as a phenolate salt) and stays in the aqueous layer during extraction.

Issue 3: "Oil separates but yield is low after drying."

  • Root Cause: DMSO retention. DMSO is difficult to remove and can solubilize the product into the aqueous wash.

  • Correction: Dilute the reaction mixture with 5 volumes of ice water before acidification. Extract with Ethyl Acetate or DCM . Wash the organic layer 3x with brine to pull out DMSO.

Module 3: Route B – Direct Nitration of Phenol

This route is chemically more difficult because the phenol ring is electron-rich and prone to oxidation by nitric acid, leading to quinones and polymerized "tar."

Protocol Optimization

Precursor: 4-(trifluoromethyl)phenol (CAS: 402-45-9) Reagents:


 (Dilute), Acetic Acid (

).
Step-by-Step Troubleshooting

Issue 1: "The reaction turned black immediately."

  • Root Cause: Oxidative degradation. Using concentrated Mixed Acid (

    
    ) is too harsh.
    
  • Correction: Use Classical Nitration in Acetic Acid .

    • Dissolve substrate in glacial acetic acid.

    • Add dilute

      
       (30-40%) dropwise.
      
    • CRITICAL: Maintain temperature below 20°C (ideally 0-5°C).

    • Mechanism:[1][2][3][4][5] The

      
       group deactivates the ring, but the 
      
      
      
      activates it. The
      
      
      dominates, making the ring susceptible to oxidation.

Issue 2: "I have a mixture of mono- and di-nitro products."

  • Root Cause: Stoichiometry and Temperature.

  • Correction:

    • Limit

      
       to 1.05 equivalents.
      
    • Do not allow the reaction to warm up until the acid addition is complete.

    • Purification: The 2,6-dinitro impurity is less volatile. Steam distillation (see Module 4) can separate the desired mono-nitro product.

Module 4: Isolation & Purification (The "Yield Killer")

Many researchers synthesize the product successfully but lose it during workup.

The Steam Volatility Trap

Concept: 2-Nitrophenols possess Intramolecular Hydrogen Bonding (between the


 and the ortho 

).[1][2]
  • Consequence 1: This makes the molecule non-polar and Steam Volatile .

  • Consequence 2: It has a lower boiling point than the para-isomer.[1]

Troubleshooting Checklist:

  • Did you use high-vacuum for drying?

    • Risk:[1][3][4][6] You may have sublimed your product into the pump trap.

    • Fix: Dry in a desiccator over

      
       or use mild vacuum (20-30 mmHg) at ambient temperature.
      
  • Did you rotovap at high temp?

    • Risk:[1][3][4][6] Co-evaporation with solvent.

  • Purification Trick: If you have tars or non-volatile impurities, perform a Steam Distillation . The 2-Nitro-4-(trifluoromethyl)phenol will distill over with the water, leaving the tar behind.

Visualizing the Logic[8]

Workflow Diagram

The following diagram illustrates the decision pathways and critical control points for both synthesis routes.

SynthesisPathways Start Target: 2-Nitro-4-(trifluoromethyl)phenol RouteA Route A: Hydrolysis (Recommended) Start->RouteA RouteB Route B: Direct Nitration Start->RouteB PrecursorA Start: 1-Chloro-2-nitro-4-(trifluoromethyl)benzene RouteA->PrecursorA StepA1 Reagent: KOH/NaOH in DMSO Temp: 25-50°C PrecursorA->StepA1 CheckA Check: Is conversion >90%? StepA1->CheckA CheckA->StepA1 No (Increase Temp/Time) Acidify CRITICAL: Acidify to pH 1-2 (pKa ~5.5) CheckA->Acidify Yes Workup Workup: Extraction (DCM/EtOAc) Acidify->Workup PrecursorB Start: 4-(trifluoromethyl)phenol RouteB->PrecursorB StepB1 Reagent: Dilute HNO3 in AcOH Temp: < 5°C PrecursorB->StepB1 CheckB Check: Black Tar Formation? StepB1->CheckB CheckB->StepB1 Yes (RESTART: Lower Temp) CheckB->Workup No Purify Purification: Steam Distillation (Exploit Intramolecular H-Bond) Workup->Purify Final Pure Product Purify->Final

Caption: Decision matrix for synthesis routes. Route A offers higher reliability; Route B requires strict temperature control to avoid oxidation.

References

  • PrepChem. Synthesis of 2-nitro-4-(trifluoromethyl)phenol. (Detailed protocol for Hydrolysis Route). Available at: [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9816, 2-Nitro-4-(trifluoromethyl)phenol. (Physical properties and pKa data).[7] Available at: [Link]

  • Google Patents.CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate. (Discusses hydrolysis and nitration competition).
  • Filo/Vedantu Education. Explanation of Steam Volatility in Ortho-Nitrophenols. (Mechanistic explanation of intramolecular hydrogen bonding). Available at: [Link]

Sources

Avoiding side reactions in trifluoromethylated compound synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Trifluoromethylation Protocols Status: Online | Operator: Senior Application Scientist

Overview: The Fluorine Challenge

Welcome to the Trifluoromethylation Troubleshooting Hub. You are likely here because your


 NMR shows a forest of peaks, a single massive singlet at -82 ppm (fluoroform), or complete starting material recovery.

Introducing a trifluoromethyl (


) group is synthetically distinct from standard alkylation due to the extreme electronegativity and lipophilicity of the fluorine atoms. This guide bypasses standard textbook definitions to address the failure modes  specific to the three dominant mechanistic pathways: Nucleophilic, Electrophilic, and Metal-Mediated.

Module 1: Nucleophilic Trifluoromethylation (Ruppert-Prakash Reagent)

Reagent: Trimethyl(trifluoromethyl)silane (


)
Primary Failure Mode:  Protonation & The "Fluoride Trap"
The Symptom

"I added TBAF to initiate the reaction, but it stalled after 10% conversion. My NMR shows a large peak around -82 ppm."

The Diagnosis

You are experiencing The Fluoride Trap or Premature Protonation .

  • The Trap: The reaction requires a catalytic amount of initiator (fluoride or alkoxide) to generate the pentacoordinate silicon species

    
    . This transfers the 
    
    
    
    to your electrophile.[1] However, if the resulting alkoxide intermediate is too stable (or traps the silicon), the catalytic cycle breaks.
  • Protonation: The

    
     ppm peak is fluoroform (
    
    
    
    ). This means your "anhydrous" solvent contained water, or your enolizable substrate acted as a proton source. The
    
    
    anion is a base; it will strip a proton faster than it attacks a carbonyl.
Troubleshooting Protocol
  • Step 1: Switch Initiators. If TBAF (hygroscopic) is failing, switch to Cesium Fluoride (CsF) or Potassium Bifluoride (

    
    ) . These are easier to dry.
    
  • Step 2: The "Lewis Acid Assist". For enolizable ketones where the

    
     anion acts as a base, add a Lewis Acid (e.g., 
    
    
    
    or
    
    
    ) to activate the carbonyl and suppress deprotonation.
  • Step 3: Rigorous Drying.

    
     has a half-life of nanoseconds in the presence of protons. Use molecular sieves (4Å) in the reaction vessel.
    
Visualization: The Cycle of Failure

RuppertPrakash TMS TMS-CF3 Penta [Me3Si(CF3)F]- TMS->Penta + Initiator Initiator Initiator (F-) Adduct Alkoxide Intermediate Penta->Adduct + Substrate (-TMS-F) Fluoroform CF3H (Dead End) Penta->Fluoroform + Water (Protonation) Substrate Ketone/Aldehyde Product Silylated Product Adduct->Product + TMS-F (Regenerates F-) Adduct->Fluoroform Beta-Elimination Product->Initiator Cycle Continues Water Water/Proton Source

Caption: The Ruppert-Prakash Cycle. The red path indicates the irreversible protonation (moisture) that kills the catalytic cycle, resulting in fluoroform.

Module 2: Copper-Mediated Trifluoromethylation

Reagents:


 or Pre-formed 

Primary Failure Mode:

-Elimination (Carbene Formation)
The Symptom

"I'm trying to couple an aryl iodide. The starting material is consumed, but I see low yield and a lot of tar. I suspect the copper reagent is decomposing."

The Diagnosis

You are witnessing


-Elimination .
The active species, 

, is thermally unstable. It does not just "fall apart"; it undergoes

-elimination to eject a fluoride ion and generate difluorocarbene (

). This carbene polymerizes or reacts with solvent, leaving you with dead copper fluoride species.
The Fix: Ligand Stabilization & "Slow Release"

The stability of the


 bond is dictated by the ancillary ligand. Ligandless 

decomposes rapidly above

.

Protocol: The Phenanthroline Stabilizer

  • Ligand Choice: Use 1,10-Phenanthroline (phen) .[2] The bidentate nitrogen ligand stabilizes the Cu(I) center, raising the decomposition temperature of the

    
     species significantly (often stable up to 
    
    
    
    ).
  • Stoichiometry: Use a 1:1 ratio of CuI to Phenanthroline.

  • Experimental Setup:

    • Mix CuI (1.0 equiv), Phenanthroline (1.0 equiv), and CsF (2.0 equiv) in DMF.

    • Stir for 20 mins to form the complex.

    • Add

      
       (2.0 equiv) slowly or use a reagent that releases 
      
      
      
      slowly (like triethyl(trifluoromethyl)silane instead of trimethyl) to keep the instantaneous concentration of the unstable species low.
Data: Ligand Effect on Yield
Ligand

Stability
Yield (Ar-I Coupling)Notes
NoneVery Low (< 0°C)< 15%Rapid

-elimination to


Low30-40%Phosphine oxidation competes
1,10-Phen High (> 50°C) 85-95% Prevents fluoride ejection
BipyridineModerate60-70%Less rigid than phenanthroline

Module 3: Electrophilic Trifluoromethylation (Togni Reagents)

Reagents: Togni I (Hypervalent Iodine) Primary Failure Mode: The Radical/Cation Dichotomy

The Symptom

"I am trying to trifluoromethylate a thiol/alcohol, but I'm getting C-alkylation on the aromatic ring instead (or vice versa)."

The Diagnosis

Togni reagents are "Schrödinger's Reagents"—they can react via a Radical pathway ("Mode A") or a Cationic pathway ("Mode B") depending on the activation.

  • Mode A (Radical): Activated by Single Electron Transfer (SET).[3][4][5] Occurs with Cu(I), Fe(II), or even trace impurities. Leads to radical addition.

  • Mode B (Cationic/

    
    ):  Activated by Lewis Acids (e.g., 
    
    
    
    ). Leads to nucleophilic attack on the iodine-bound
    
    
    .
Troubleshooting Protocol
  • If you want Heteroatom-Trifluoromethylation (S-CF3, O-CF3):

    • Force Mode B: Use a Lewis Acid catalyst like

      
       or Bronsted acid. Avoid transition metals that can perform SET (Cu, Fe).
      
    • Solvent: Dichloromethane or Chloroform (non-coordinating).

  • If you want C-Trifluoromethylation (Arene/Alkene):

    • Force Mode A: Add a catalytic amount of CuCl or CuI (10 mol%). This initiates the radical chain, generating

      
       which adds to the 
      
      
      
      -system.
    • Solvent: Methanol or Acetonitrile (polar solvents stabilize the SET transition state).

Visualization: Mode Selection

TogniModes cluster_Radical Mode A: Radical (C-Alkylation) cluster_Cation Mode B: Electrophilic (Heteroatom-CF3) Togni Togni Reagent (I-CF3) SET SET Catalyst (Cu/Fe) Togni->SET Reduction Lewis Lewis Acid (Zn/H+) Togni->Lewis Coordination Radical •CF3 Radical SET->Radical C_Prod C-CF3 Product Radical->C_Prod Pi-System Attack Complex Activated Complex Lewis->Complex X_Prod X-CF3 (O/S/N) Complex->X_Prod Nu Attack

Caption: Togni Reagent Divergence. Left: Metal-catalyzed SET leads to radicals (C-alkylation). Right: Lewis Acid activation leads to electrophilic transfer (Heteroatom alkylation).

Module 4: Radical Hydrodefluorination (The "Over-Reduction")

Reagents: Photoredox Catalysts +


Primary Failure Mode:  Hydrodefluorination (

formation)
The Symptom

"I isolated the product, but the mass spec shows M-18 (loss of F, gain of H). I made the difluoromethyl (


) analog instead of the trifluoromethyl."
The Diagnosis

This is Hydrodefluorination .[6] In photoredox cycles, the


-fluorine atoms in the intermediate radical anion are susceptible to mesolytic cleavage  (loss of 

).[7] If your reaction medium is too reducing, or if you are using a strong H-atom donor (like Hantzsch ester or excess amine), you will strip a fluorine atom.
Troubleshooting Protocol
  • Adjust Redox Potential: Ensure your photocatalyst is not too reducing. The reduction potential of the intermediate radical must be respected.

  • Solvent Switch: Avoid H-atom donor solvents (like THF or alcohols) if possible. Use Acetonitrile or DMSO .

  • Buffer the pH: Fluoride elimination is often acid-catalyzed or assisted by protonation. Adding a mild base (e.g.,

    
    ) can stabilize the trifluoromethyl group during the radical process.
    

References & Further Reading

  • Ruppert-Prakash Mechanism & Siliconate Pathway:

    • Prakash, G. K. S., & Olah, G. A. (1989). Nucleophilic Trifluoromethylation: The Use of Trimethyl(trifluoromethyl)silane.

    • Source:

  • Copper-Mediated

    
    -Elimination & Stabilization: 
    
    • Morimoto, H., et al. (2011). A Broadly Applicable Copper Reagent for Trifluoromethylations.[8][9] (Detailed discussion on Phenanthroline stabilization).

    • Source:

  • Togni Reagent Mechanisms (Radical vs Ionic):

    • Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents.

    • Source:

  • Radical Hydrodefluorination Side Reactions:

    • Studer, A. (2012). The Electron is a Catalyst. (Discussion on radical anion fragmentation).

    • Source:

  • General Review on Side Reactions:

    • Tomashenko, O. A., & Grushin, V. V. (2011). Aromatic Trifluoromethylation with Metal Complexes.

    • Source:

For further assistance, please contact the High-Throughput Experimentation (HTE) Core.

Sources

Overcoming poor peak shape in GC analysis of underivatized nitrophenols

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Subject: Overcoming Poor Peak Shape (Tailing/Adsorption) Assigned Specialist: Senior Application Scientist

The Core Challenge: Why Do Nitrophenols Tail?

User Query: Why do my nitrophenols (e.g., 2,4-dinitrophenol) tail severely while other semivolatiles look fine?

Technical Insight: The root cause is a mismatch between the analyte's chemical nature and the flow path's surface activity. Nitrophenols are strong organic acids (low pKa). For example, 2,4-dinitrophenol has a pKa of approx. 4.1, making it significantly more acidic than phenol (pKa ~10).

In a standard GC flow path, fused silica (inlet liners and columns) contains silanol groups (


). These silanols act as weak Lewis bases. When an acidic nitrophenol encounters a silanol, it forms a strong hydrogen bond or undergoes acid-base adsorption. This reversible adsorption slows down a fraction of the analyte molecules, creating a "tail" behind the main peak.[1] In severe cases (irreversible adsorption), the peak disappears entirely.
Mechanism Visualization

NitrophenolInteraction Analyte Nitrophenol (Acidic -OH) Interaction Hydrogen Bonding / Acid-Base Adsorption Analyte->Interaction Donates Proton Surface Active Site (Free Silanol Si-OH) Surface->Interaction Accepts Proton Result Peak Tailing & Sensitivity Loss Interaction->Result Retards Elution

Figure 1: The mechanism of peak tailing caused by the interaction between acidic nitrophenols and active silanol sites in the GC flow path.

Tier 1 Support: The Flow Path (Hardware & Inlet)

User Query: I am using a standard splitless liner. Should I change it?

Troubleshooting Protocol: The inlet is the primary site of adsorption because the sample is hot and in the gas phase, increasing kinetic energy for interactions.

ComponentStandard Setup (Avoid)Recommended ConfigurationTechnical Rationale
Inlet Liner Standard Splitless with untreated glass woolUltra-Inert (UI) Single Taper with Wool Taper directs flow to column; UI deactivation covers silanols. Wool aids vaporization but must be deactivated.
Liner Packing Standard Glass WoolQuartz Wool or No Wool (if possible)Glass wool has massive surface area for adsorption. If using wool, it must be "in situ" deactivated.
Inlet Seal Stainless Steel or Gold PlatedUltra-Inert Gold Seal Standard gold plating can flake, exposing active steel. UI seals have a chemical barrier.
Column Cut Ceramic Wafer (Standard)Ceramic Wafer + Magnifier Check A jagged cut exposes active fused silica polyimide. The cut must be 90° and perfectly smooth.

Actionable Step: If you observe tailing, replace the liner first . Do not just clean it. Sonication does not remove active sites created by matrix buildup.

Tier 2 Support: Stationary Phase Selection

User Query: Which column should I use? I’m currently using a standard 5% phenyl column (e.g., DB-5).

Technical Insight: While EPA Method 8041 allows for 5% phenyl columns, they often require derivatization for nitrophenols to achieve good peak shape. For underivatized analysis, you must choose between "Inert" phases or "Acid-Modified" phases.

Column Selection Matrix
Column TypeExample PhasesSuitability for NitrophenolsPros/Cons
Acid-Modified WAX FFAP (Free Fatty Acid Phase), Stabilwax-DAExcellent (Gold Standard) Pros: Acid functionality on the phase repels acidic analytes, yielding sharp peaks. Cons: Lower max temp (250°C); bleeds more than MS columns.
Ultra-Inert 5% Phenyl Rtx-5Amine, DB-UI 8270D, ZB-SemivolatilesGood Pros: High temp stability (320°C+); low bleed for MS. Cons: Requires rigorous system inertness; older non-UI columns will fail.
Intermediate Polarity Rtx-50, DB-1701Moderate Pros: Better separation of isomers than 5% phenyl. Cons: Still prone to tailing if not specifically deactivated.

Recommendation: If your method allows, switch to a Nitro-terephthalic acid modified PEG column (FFAP type) . The acidic character of the stationary phase saturates active sites, allowing the acidic nitrophenols to elute symmetrically.

Tier 3 Support: Method Optimization

User Query: I have the right column, but peaks are still broad or splitting.

Troubleshooting Protocol: This often indicates a solvent mismatch or pH issue rather than an activity issue.

  • Solvent Focusing (Splitless Injection):

    • Issue: If the initial oven temperature is too high, the sample does not focus at the head of the column.

    • Fix: Set initial oven temperature 10-20°C below the boiling point of the solvent .

    • Example: If using Methylene Chloride (BP 39.6°C), start at 35°C.

  • Sample pH Adjustment:

    • Issue: Nitrophenols can dissociate in the solvent.

    • Fix: Ensure the sample extract is acidified (pH < 2) to keep phenols in their non-ionized, protonated form. Ionized phenols do not chromatograph well.

  • Priming the System:

    • Technique: Inject a high-concentration standard of the nitrophenols (or a "priming mix") at the start of the sequence. This temporarily covers active sites, improving the shape of subsequent trace-level injections.

Diagnostic Workflow

User Query: How do I systematically find the problem?

Follow this logic path to isolate the variable.

TroubleshootingFlow Start Symptom: Tailing Nitrophenol Peaks Step1 Check Solvent & Temp (Is Initial Temp < Solvent BP?) Start->Step1 Decision1 Temp was too high? Step1->Decision1 Step2 Inspect Inlet (Liner, Wool, Seal) Decision2 Liner dirty/active? Step2->Decision2 Step3 Evaluate Column (Trim 30cm from front) Decision3 Tailing persists? Step3->Decision3 Step4 System Suitability (Inject Priming Standard) End4 Switch Column / Deactivate Inlet Step4->End4 If Priming Fixes it -> Active Sites present (Consider FFAP Column) Decision1->Step2 No (Temp OK) End1 Retest Decision1->End1 Yes -> Lower Initial Temp Decision2->Step3 No (Liner New) End2 Retest Decision2->End2 Yes -> Replace with Ultra-Inert Liner Decision3->Step4 Yes End3 Resume Analysis Decision3->End3 No -> Problem Solved (Bad Cut)

Figure 2: Step-by-step diagnostic workflow for isolating the source of peak tailing in GC analysis.

References
  • US Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV. [Link]

  • Restek Corporation. (2000). Analysis of Nitrophenols on Rtx-5Amine. Application Note. [Link]

  • Agilent Technologies. (2011).[2] Underivatized Phenols Analysis using Agilent VF-Xms. Application Note. [Link]

  • Element Lab Solutions. (2020). GC Diagnostic Skills I: Peak Tailing. Technical Guide. [Link]

Sources

Technical Support Center: Decontamination of 2-Nitro-4-(trifluoromethyl)phenol

[1][2][3][4]

Status: Operational Ticket: #SPILL-RESP-400-99-7 Priority: Critical Assigned Specialist: Senior Application Scientist[1][2][3][4]

🚨 Emergency Triage: Immediate Action Required?

If you have just spilled this compound, stop reading and execute the relevant protocol immediately:

ScenarioImmediate Action
Skin Contact DO NOT use water initially. Flush/swab area with PEG 300 or PEG 400 (Polyethylene Glycol) for 15 minutes.[1][2][3][4] If unavailable, use 70% Isopropanol.[2][3][4][5] Water alone can increase absorption surface area.[1][2][3][4] Seek medical attention.
Eye Contact Flush with water/saline for 15 minutes.[1][2][3][4][6] Hold eyelids open. Seek emergency medical attention.
Surface Spill Evacuate the immediate 10-foot radius. Don appropriate PPE (See Module 2).[1][2][3][4][6][7][8][9] Proceed to Module 2 below.
Module 1: The Chemical Profile (Know Your Enemy)[1][2][3][4]

To effectively decontaminate 2-Nitro-4-(trifluoromethyl)phenol, you must understand its molecular behavior.[1][2][3][4] It is not just "an acid"; it is a lipophilic acidic phenol .[1][2][3][4]

1.1 The "Trojan Horse" Mechanism

Standard phenols are corrosive.[3] However, the addition of the Trifluoromethyl (-CF3) group at the 4-position significantly increases the molecule's lipophilicity (fat solubility).[1][2][3][4]

  • The Risk: Unlike simple acids that burn the surface, this compound penetrates the lipid bilayer of skin cells rapidly.[3]

  • The Nitro Group: The nitro group (-NO2) at the 2-position withdraws electrons, making the hydroxyl proton more acidic (lower pKa) than standard phenol.[1][2][3][4]

  • Result: You are dealing with a compound that burns like an acid but absorbs like a solvent.[1][2][3][4][5]

1.2 The Visual Indicator
  • Acidic/Neutral State: Pale yellow to brownish solid/solution.[1][3][4]

  • Basic State (Ionized): Deep yellow to orange/red (Nitrophenolate anion).[1][2][3][4]

  • Utility: This color change is your built-in verification system.[1][2][3][4] If your cleanup materials turn bright orange/yellow upon applying a base, you have successfully ionized (and trapped) the compound.[2][4]

Module 2: The Decontamination Protocol

Objective: Convert the volatile, lipophilic phenol into a non-volatile, water-soluble salt (Phenolate) for safe removal.

Phase A: Preparation & PPE

Do NOT use standard latex gloves. They provide insufficient protection against fluorinated aromatics.[1][3][4]

  • Gloves: Laminated film (Silver Shield/4H) is best.[1][2][3][4] Double-gloved Nitrile (minimum 5 mil) is acceptable for immediate, short-term cleanup only.[1][2][3][4]

  • Respiratory: If the spill is a fine powder or heated liquid, use a P100 particulate respirator or organic vapor cartridge.[1][3][4]

  • Eyes: Chemical splash goggles (Face shield recommended for volumes > 100mL).[1][2][3][4]

Phase B: The Cleanup Workflow

Step 1: Containment

  • Liquids: Ring the spill with an inert absorbent (vermiculite or polypropylene pads).[1][2][3][4] Do not use combustible materials like sawdust.[1][2][3][4]

  • Solids: Cover gently with a wet paper towel (dampened with water) to prevent dust generation.[1][2][3][4]

Step 2: Neutralization (The Critical Step)

  • Reagent: Prepare a fresh solution of 5% Sodium Carbonate (

    
    )  or saturated Sodium Bicarbonate.
    
  • Application: Gently pour/spray over the spill.[1][3][4][7][9]

  • Observation: Watch for the Color Shift . The spill should turn a deeper yellow/orange.[3] This confirms the formation of the sodium nitrophenolate salt.[3]

  • Wait Time: Allow 5–10 minutes for the reaction to penetrate porous surfaces.[1][3]

Step 3: Removal

  • Absorb the now-neutralized liquid with inert pads.[1][3][4][7]

  • Place all materials into a heavy-duty hazardous waste bag.[1][2][3][4]

  • Labeling: Must be labeled as "Halogenated Organic Waste" (due to the

    
     group).[1][2][3][4] Do not mix with general organic solvents if your facility incinerates halogens separately.[1][2][3][4]
    

Step 4: Verification

  • Wipe the surface with a clean pad soaked in the carbonate solution.[3]

  • If the pad remains white, the surface is clean.[4] If it turns yellow, repeat Step 2.

Module 3: Troubleshooting & FAQs

Q: I don't have PEG 300/400. Can I use Ethanol for skin decontamination? A: Use 70% Isopropanol (IPA) if PEG is unavailable.[1][2][3][4] Ethanol is acceptable but less efficient than PEG.[1][2][3][4]

  • Why? Pure water is dangerous because it is immiscible with the lipophilic phenol, causing it to bead up and spread over a larger skin surface area without removing it.[4] PEG acts as a linker solvent, safely solubilizing the phenol for removal.[4]

Q: The spill dried on the benchtop and left a yellow stain. How do I remove it? A: The yellow stain is likely the nitrophenol absorbed into the surface coating.[1][3]

  • Apply a poultice of Sodium Carbonate paste (mix powder with a little water).[1][2][3][4]

  • Cover with plastic wrap and let sit for 30 minutes.

  • Wipe away.[1][2][3][4][5][10] If the stain persists, the material (e.g., worn epoxy) may be permanently dyed, but the hazardous surface residue is likely gone if the wipe test is negative.[2][4]

Q: Can I use bleach (Sodium Hypochlorite) to oxidize the residue? A: ABSOLUTELY NOT. [1][2][3]

  • Risk:[1][3][8][9][10][11][12] Bleach can react with phenolic compounds to form chlorinated phenols or chloramines, which are often more toxic and volatile.[4] Stick to acid-base neutralization (Sodium Carbonate).[1][2][3][4]

Q: Why is the waste classification "Halogenated"? It's just a phenol. A: The Trifluoromethyl (

1234
  • Compliance: Many incinerators cannot burn fluorinated compounds in standard streams because they generate Hydrogen Fluoride (HF) gas, which destroys the incinerator scrubbers.[2][3][4] Mislabeling this can shut down a waste facility.[1][2][3][4]

Module 4: Visual Logic Flow

The following diagram illustrates the decision matrix for responding to a spill of 2-Nitro-4-(trifluoromethyl)phenol.

SpillResponseStartSpill Detected:2-Nitro-4-(trifluoromethyl)phenolAssessAssess Contamination TypeStart->AssessSkinSkin/Body ContactAssess->SkinPerson ContaminatedSurfaceSurface/Equipment SpillAssess->SurfaceEnvironment OnlyPEGACTION: Apply PEG 300/400(or 70% IPA)Skin->PEGWaterDO NOT use water initiallySkin->WaterMedicalSeek Emergency Medical HelpPEG->MedicalPPEDon PPE:Silver Shield Gloves + GogglesSurface->PPETypeState of Matter?PPE->TypeSolidSolid/PowderType->SolidLiquidLiquid/SolutionType->LiquidWetWipeCover with Wet Paper Towel(Prevent Dust)Solid->WetWipeAbsorbContain with Absorbent PadsLiquid->AbsorbNeutralizeNeutralize:Apply 5% Sodium CarbonateWetWipe->NeutralizeAbsorb->NeutralizeVerifyVerify:Check for Color Change (Orange)& pH > 9Neutralize->VerifyDisposalDisposal:Label 'Halogenated Organic Waste'Verify->Disposal

Caption: Decision matrix for 2-Nitro-4-(trifluoromethyl)phenol decontamination. Note the critical divergence between skin (PEG-based) and surface (Carbonate-based) protocols.[1][2][3][4]

References
  • PubChem. (n.d.).[1][2][3][4] 2-Nitro-4-(trifluoromethyl)phenol Compound Summary. National Library of Medicine.[1][2][3][4] Retrieved from [Link][1][2][3][4]

  • Yale Environmental Health & Safety. (2022).[1][2][3][4] Phenol Standard Operating Procedure. Yale University.[1][2][3][4] Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2001).[1][2][3][4] ToxFAQs™ for Nitrophenols. Centers for Disease Control and Prevention.[3][4] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1][2][3][4] Substance Information: 2-nitro-4-(trifluoromethyl)phenol.[1][2][3][4][6][13][14] Retrieved from [Link][1][2][3][4]

Validation & Comparative

Comparative Guide: Efficacy of Fluorinated vs. Non-Fluorinated Pesticide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Effect" in Agrochemical Design

In modern agrochemical discovery, the incorporation of fluorine is no longer a niche strategy—it is a dominant paradigm. Approximately 70% of newly approved pesticides contain at least one fluorine atom [1].[1] This guide analyzes the technical divergence between fluorinated and non-fluorinated intermediates, focusing on the "Fluorine Effect": the simultaneous modulation of metabolic stability, lipophilicity, and binding affinity.

While non-fluorinated intermediates (e.g., methylated or chlorinated analogs) offer lower synthetic costs and reduced environmental persistence, they frequently fail to meet the rigorous potency and half-life requirements of modern crop protection. This guide provides the physicochemical rationale and experimental frameworks to validate these choices.

Physicochemical Rationale: The C-F Bond Advantage[2]

The efficacy gap between fluorinated and non-fluorinated intermediates stems from the fundamental properties of the Carbon-Fluorine (C-F) bond. It is the strongest single bond in organic chemistry, acting as a "metabolic shield."

Bond Dissociation Energy (BDE) & Metabolic Blocking

The primary failure mode for non-fluorinated pesticides is rapid oxidative metabolism by Cytochrome P450 enzymes (CYPs) in the target pest or crop. Replacing a C-H bond with a C-F bond at a metabolic "soft spot" (e.g., para-position of a phenyl ring) dramatically extends half-life.

Bond TypeBond Dissociation Energy (kcal/mol)Metabolic Susceptibility
C-F 116 High Resistance (Oxidative Block)
C-H~99High Susceptibility (Oxidation prone)
C-Cl81Moderate (often a leaving group)
C-Br68Low (Reactive)

Data Source: Adapted from O'Hagan (2008) and standard physical organic chemistry values [2].

Lipophilicity and Transmembrane Transport

Fluorine acts as a "lipophilicity tuner." Unlike chlorine, which significantly increases lipophilicity (often leading to sequestration in non-target fats), fluorine exerts a more subtle effect.

  • Trifluoromethyl (-CF₃): Significantly increases lipophilicity (LogP), aiding cuticle penetration in insects.

  • Single Fluorine (-F): Can lower pKa of neighboring groups, improving bioavailability without drastically altering water solubility.

Mechanism of Action: The Metabolic Blockade

The following diagram illustrates the mechanistic divergence when a P450 enzyme encounters a non-fluorinated vs. a fluorinated intermediate motif.

MetabolicBlockade cluster_NonFluoro Non-Fluorinated Intermediate (C-H Bond) cluster_Fluoro Fluorinated Intermediate (C-F Bond) Enzyme Cytochrome P450 (Heme Iron) Substrate_H Target: C-H Bond Enzyme->Substrate_H High Affinity Substrate_F Target: C-F Bond Enzyme->Substrate_F Blocked Oxidation Oxidative Attack (Hydroxylation) Substrate_H->Oxidation e- Transfer Degradation Rapid Degradation (Loss of Efficacy) Oxidation->Degradation Repulsion Steric/Electronic Repulsion Substrate_F->Repulsion High BDE Stability Metabolic Stability (Prolonged Half-Life) Repulsion->Stability

Figure 1: Mechanism of Metabolic Blocking. The high bond dissociation energy of the C-F bond prevents the P450 heme iron from abstracting an electron, preserving the molecule's integrity.

Synthesis Pathways: Building Blocks vs. Late-Stage Fluorination

Choosing the right intermediate defines the manufacturing cost and purity profile.

The "Building Block" Approach (Recommended)

Using pre-fluorinated intermediates (e.g., trifluoromethyl pyrazoles) is generally superior to late-stage fluorination for ensuring regioselectivity.

Common High-Efficacy Intermediates:

  • Trifluoromethylpyridine: Used in SDHI fungicides (e.g., Fluopyram).

  • Difluoroanilines: Key for carboxamide synthesis.

  • Heptafluoroisopropyl groups: Emerging in novel diamide insecticides [3].

SynthesisWorkflow Start Raw Material Selection MethodA Path A: Non-Fluorinated (Post-Synthesis Fluorination) Start->MethodA MethodB Path B: Fluorinated Building Block (Pre-functionalized) Start->MethodB RiskA Risk: Low Regioselectivity & Hazardous Reagents (HF/F2) MethodA->RiskA BenefitB Benefit: High Purity & Predictable SAR MethodB->BenefitB Final Active Ingredient (AI) RiskA->Final Low Yield BenefitB->Final High Yield

Figure 2: Comparative Synthetic Workflow. Path B (using fluorinated intermediates) reduces downstream purification risks associated with isomer formation.

Experimental Protocol: Validating Metabolic Stability

To empirically compare a fluorinated intermediate against its non-fluorinated counterpart, you must perform an in vitro intrinsic clearance assay.

Protocol: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of the candidate molecule.

Reagents:

  • Liver Microsomes (Species specific: Rat/Human/Insect if available).

  • NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6P Dehydrogenase).

  • Test Compounds (Fluorinated vs. Non-fluorinated analog).

  • Internal Standard (e.g., Warfarin or Propranolol).

Workflow:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to 1 µM in 100 mM Phosphate Buffer (pH 7.4).

  • Pre-Incubation: Mix 40 µL of microsomes (0.5 mg/mL final protein conc) with buffer and test compound. Incubate at 37°C for 5 mins.

  • Initiation: Add 10 µL of NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add aliquot to 150 µL ice-cold Acetonitrile (containing Internal Standard) to stop the reaction.

  • Analysis: Centrifuge at 4000 rpm for 20 mins. Analyze supernatant via LC-MS/MS .

Calculation: Plot ln(% remaining parent compound) vs. time. The slope


 is the elimination rate constant.


Success Criteria:

  • Fluorinated Candidate:

    
     minutes (High Stability).
    
  • Non-Fluorinated Control:

    
     minutes (High Clearance).
    

Environmental & Regulatory Considerations

While fluorinated intermediates provide efficacy, they introduce regulatory complexity regarding persistence.[2]

  • The PFAS Debate: The EPA currently excludes "single fluorinated carbons" from the PFAS definition in many contexts, whereas the OECD definition is broader [4].[3]

  • Degradation Products: Non-fluorinated intermediates typically degrade into

    
     and biomass. Fluorinated intermediates may degrade into Trifluoroacetic Acid (TFA), which is persistent in aquatic environments [5].
    
  • Recommendation: When selecting fluorinated intermediates, prioritize those with "break points" (e.g., ester linkages) that allow the molecule to cleave into smaller, less bio-accumulative fragments after efficacy is achieved.

References

  • Ogawa, Y., et al. (2020). Recent developments in fluorine-containing pesticides.[1][2][4][5][6][7][8][9] Journal of Pesticide Science.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection.[4][7][10][11] ChemBioChem.

  • US EPA. (2023). Pesticides Containing a Single Fluorinated Carbon.[12]

  • Alexandrino, D., et al. (2022). Fluorinated pesticides: A review of their environmental fate and toxicity.[13] Environmental Pollution.[13]

Sources

A Senior Application Scientist's Guide to Linearity, Precision, and Accuracy in Nitrophenol Analytical Methods

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust quantification of nitrophenols is paramount. These compounds, prevalent as industrial intermediates, environmental pollutants, and metabolites of various pharmaceuticals, demand analytical methods that are not only sensitive but also demonstrably reliable. This guide provides an in-depth comparison of common analytical techniques for nitrophenol analysis, focusing on the critical validation parameters of linearity, precision, and accuracy. Grounded in the principles of scientific integrity and supported by experimental data, this document will empower you to make informed decisions in method selection and validation.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] This principle, championed by regulatory bodies like the FDA and the International Council for Harmonisation (ICH), forms the bedrock of our discussion.[1][2][3][4][5][6][7][8]

The Interplay of Core Validation Parameters

Understanding the relationship between linearity, precision, and accuracy is fundamental to effective method validation. A method's performance is a composite of these interdependent characteristics.

G cluster_0 Method Validation Pillars Linearity Linearity Precision Precision Linearity->Precision Accuracy Accuracy Linearity->Accuracy Reliable Results Reliable Results Linearity->Reliable Results Precision->Accuracy Precision->Reliable Results Accuracy->Reliable Results

Caption: The relationship between linearity, precision, and accuracy in achieving reliable analytical results.

Expertise & Experience in Action: A method can be precise (yielding consistent results) but not accurate (deviating from the true value). Similarly, a method may appear linear over a certain range, but poor precision can obscure the true relationship between concentration and response. Therefore, these parameters must be evaluated in concert to establish a method's trustworthiness.

Comparative Analysis of Analytical Techniques

The choice of an analytical method for nitrophenol quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and available instrumentation. Here, we compare the typical performance of several common techniques.

Analytical TechniqueTypical Linearity Range (µg/mL)Precision (%RSD)Accuracy (% Recovery)
High-Performance Liquid Chromatography (HPLC) 0.05 - 50[9]< 2%[9]98 - 102%[9]
Gas Chromatography (GC) 0.5 - 100[9]< 5%[9]95 - 105%[9]
Capillary Electrophoresis (CE) 2 - 50< 5%99.06 - 100.62%
UV-Vis Spectrophotometry 1.0 - 25.0[10]< 6%[11]93.7 - 109.6%[12]
Electrochemical Sensors 0.5 - 163[13]1.28 - 3.82%[14][15]91.8 - 108.2%[16]

Note: The performance characteristics presented are typical and can vary based on the specific instrument, method parameters, and sample matrix.

Deep Dive: Experimental Protocols for Method Validation

To illustrate the practical application of validation principles, we provide a detailed protocol for validating an HPLC method for the quantification of 4-nitrophenol, a representative nitrophenol. This protocol is a self-validating system, designed to provide irrefutable evidence of the method's performance.

Experimental Workflow: A Visual Overview

G cluster_workflow HPLC Method Validation Workflow Start Start Prepare_Standards Prepare Calibration Standards & QC Samples Start->Prepare_Standards Linearity_Assessment Linearity Assessment (Calibration Curve) Prepare_Standards->Linearity_Assessment Precision_Assessment Precision Assessment (Repeatability & Intermediate) Linearity_Assessment->Precision_Assessment Accuracy_Assessment Accuracy Assessment (Spike Recovery) Precision_Assessment->Accuracy_Assessment Validation_Report Compile Validation Report Accuracy_Assessment->Validation_Report End End Validation_Report->End

Caption: A streamlined workflow for the validation of an HPLC method for nitrophenol analysis.

Step-by-Step Protocol: HPLC Method Validation for 4-Nitrophenol

Objective: To validate an isocratic HPLC-UV method for the quantification of 4-nitrophenol in a simple matrix (e.g., water).

Materials:

  • 4-Nitrophenol certified reference material (CRM)

  • HPLC-grade acetonitrile and water

  • Formic acid

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[17]

Chromatographic Conditions (starting point):

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid[17]

  • Flow Rate: 1.0 mL/min[17]

  • Column Temperature: 30 °C[17]

  • Detection Wavelength: 317 nm (characteristic UV wavelength for p-nitrophenol)[11]

  • Injection Volume: 10 µL[17]

1. Linearity

  • Causality: To establish the relationship between the concentration of 4-nitrophenol and the instrumental response, and to define the range over which this relationship is linear.

  • Procedure:

    • Prepare a stock solution of 4-nitrophenol CRM (e.g., 1000 µg/mL) in the mobile phase.[17]

    • Perform serial dilutions to create at least five calibration standards across the expected concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).[17]

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the coefficient of determination (R²).

  • Acceptance Criteria: R² ≥ 0.999.[11]

2. Precision

  • Causality: To assess the degree of scatter between a series of measurements, indicating the method's consistency.[18]

  • Procedure:

    • Repeatability (Intra-day precision):

      • Prepare three quality control (QC) samples at low, medium, and high concentrations within the linear range.

      • Analyze six replicates of each QC sample on the same day, under the same operating conditions.

      • Calculate the relative standard deviation (%RSD) for the measured concentrations of each QC level.

    • Intermediate Precision (Inter-day precision):

      • Repeat the analysis of the three QC samples on a different day, with a different analyst, or on a different instrument.

      • Calculate the %RSD for the combined data from both days.

  • Acceptance Criteria: %RSD ≤ 2% for repeatability and intermediate precision.[9] For some applications, intraday and interday precisions with a coefficient of variation (CV) smaller than 15% may be acceptable.[19]

3. Accuracy

  • Causality: To determine the closeness of the measured value to the true value, reflecting the systematic error of the method.[18]

  • Procedure (Spike Recovery):

    • Obtain a blank matrix sample (e.g., purified water).

    • Spike the blank matrix with known amounts of 4-nitrophenol at three concentration levels (low, medium, and high).

    • Analyze the spiked samples in triplicate.

    • Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria: Mean recovery between 98% and 102%.[9] In some cases, recoveries in the 90–112% range are considered acceptable.[19]

Conclusion: Ensuring Data Integrity in Nitrophenol Analysis

The selection and validation of an analytical method for nitrophenols are critical steps that underpin the reliability of research and development outcomes. By systematically evaluating linearity, precision, and accuracy, scientists can ensure that their chosen method is "fit-for-purpose."[4] This guide provides a framework for this evaluation, combining comparative data with practical, field-proven insights. Adherence to these principles, as outlined by regulatory bodies such as the FDA and ICH, is not merely a matter of compliance but a commitment to scientific excellence and data integrity.

References

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC International. (2026). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

  • Analytical Methods. (2014). Sandwich-type spontaneous injection of nitrophenols for capillary electrophoresis analysis. [Link]

  • Molecules. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. [Link]

  • ResearchGate. Gas-chromatographic determination of nitrophenols after derivatisation with diazomethane. [Link]

  • Talanta. (2004). The separation and determination of nitrophenol isomers by high-performance capillary zone electrophoresis. [Link]

  • ResearchGate. Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. [Link]

  • ResearchGate. Sandwich-type spontaneous injection of nitrophenols for capillary electrophoresis analysis | Request PDF. [Link]

  • ResearchGate. Validation of a HPLC method for the determination of p-nitrophenol hydroxylase activity in rat hepatic microsomes | Request PDF. [Link]

  • Scientia Pharmaceutica. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. [Link]

  • ResearchGate. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. [Link]

  • ResearchGate. Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | Request PDF. [Link]

  • ACS Publications. (2025). An Electrochemical Sensor Based on Polypyrrole and Gold Nanoparticles for Sensitive Detection of 4-Nitrophenol: Experimental and DFT Insights. [Link]

  • RSC Publishing. (2019). Electrochemical detection of 2-nitrophenol using a heterostructure ZnO/RuO 2 nanoparticle modified glassy carbon electrode. [Link]

  • PeerJ. (2021). Sensitive detection of 4-nitrophenol based on pyridine diketopyrrolopyrrole-functionalized graphene oxide direct electrochemical sensor. [Link]

  • Taylor & Francis Online. (2025). Pillar[5]arene-supported gold nanoparticles as electrochemical sensor for ultra-sensitive on-site determination of 4-nitrophenol. [Link]

  • TÜBİTAK. (2021). Capillary zone electrophoresis as a quality assessment tool of paracetamol and phenylephrine hydrochloride in presence of parace. [Link]

  • ResearchGate. (2017). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. [Link]

  • ResearchGate. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. [Link]

  • SciSpace. (2022). Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites. [Link]

  • MDPI. Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. [Link]

  • Google Patents. US4439347A - Photometric accuracy and linearity test solution.
  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

  • Agilent. Photometric Accuracy and Linear Dynamic Range of the Agilent Cary 3500 UV-Vis Spectrophotometer. [Link]

  • U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. [Link]

Sources

A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity of 2-Nitro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of immunoassay data is paramount. An often-overlooked threat to this integrity is the cross-reactivity of small molecules that may be present in a sample matrix. This guide provides an in-depth technical framework for understanding and, most importantly, experimentally quantifying the potential cross-reactivity of 2-Nitro-4-(trifluoromethyl)phenol, a compound utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1]

While direct, pre-existing comparative data on this specific molecule's behavior in immunoassays is sparse, this guide establishes a first-principles approach. By understanding the molecule's chemical nature and applying rigorous validation protocols, researchers can proactively assess its impact on their specific assay systems, ensuring the accuracy and reliability of their results.

The Analyte: Understanding 2-Nitro-4-(trifluoromethyl)phenol

2-Nitro-4-(trifluoromethyl)phenol is an aromatic organic compound with the molecular formula C₇H₄F₃NO₃.[2] Its structure is key to predicting its potential for immunoassay interference.

  • Chemical Structure: O₂NC₆H₃(CF₃)OH

  • Key Functional Groups:

    • Phenolic Hydroxyl (-OH): A hydrogen bond donor, this group is structurally analogous to the side chain of tyrosine, a common amino acid in protein antigens.

    • Nitro Group (-NO₂): A strong electron-withdrawing group that contributes to the molecule's overall polarity and potential for charge-based interactions.

    • Trifluoromethyl Group (-CF₃): A bulky, highly electronegative group that increases lipophilicity and can influence molecular conformation and binding orientation.[1]

    • Aromatic Ring: The benzene ring provides a hydrophobic scaffold capable of π-π stacking interactions.

The combination of these features creates a molecule with the potential to interact with antibody binding sites (paratopes) through a variety of non-covalent interactions, potentially mimicking the binding of the intended target analyte.

Figure 1: Structure of 2-Nitro-4-(trifluoromethyl)phenol with key functional groups highlighted.

Mechanisms of Immunoassay Interference: A Theoretical Framework

Immunoassay interference can lead to falsely elevated or low results, compromising data interpretation.[3] For a small molecule like 2-Nitro-4-(trifluoromethyl)phenol, two primary mechanisms are of concern:

  • Specific Cross-Reactivity: This is the most common interference in competitive immunoassays.[4] It occurs when the antibody's binding site recognizes and binds to the interfering molecule because it shares structural similarities (epitopes) with the intended analyte.[5] Given its phenolic structure, 2-Nitro-4-(trifluoromethyl)phenol could cross-react in assays designed to detect other phenolic compounds, such as certain drugs, hormones, or their metabolites.

  • Non-Specific Binding (NSB): This occurs when the molecule adheres to assay components, such as the microplate surface or the antibodies, through mechanisms other than specific paratope binding.[6] This can cause a high background signal or false positives, particularly in sandwich ELISAs where it might bridge the capture and detection antibodies.[7]

A Practical Guide to Experimental Validation

The most reliable way to understand the impact of 2-Nitro-4-(trifluoromethyl)phenol is through direct experimental testing. A rigorous validation strategy should be tailored to the intended use of the assay and include testing of potentially cross-reacting substances.[8]

Experimental Design: Which Assay to Test?

The choice of assay format is critical. Because small molecules typically cannot be bound by two antibodies simultaneously, competitive ELISA is the most relevant format for assessing specific cross-reactivity.[9] However, it is also prudent to test for non-specific interference in a sandwich ELISA format, a common platform for protein biomarker quantification.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Prepare Stock Solution of 2-Nitro-4-(trifluoromethyl)phenol in appropriate solvent (e.g., DMSO) B Create Serial Dilution Series of test compound in assay buffer A->B C Prepare Analyte Standards and Quality Control (QC) samples B->C D Perform Immunoassay (Competitive or Sandwich ELISA) Spiking dilutions into sample matrix C->D E Incubate, Wash, and Add Detection Reagents/Substrate (Follow standard assay protocol) D->E F Read Plate on Microplate Reader (e.g., Absorbance at 450 nm) E->F G Plot Standard Curve (Signal vs. Concentration) H Calculate IC50 for Analyte and Cross-Reactant (Competitive Assay) G->H I Calculate % Cross-Reactivity or % Interference H->I J Assess Impact on Assay Performance (Compare QC results with/without compound) I->J

Figure 2: General experimental workflow for assessing small molecule interference in immunoassays.
Protocol 1: Assessing Specific Cross-Reactivity in a Competitive ELISA

This protocol determines the degree to which 2-Nitro-4-(trifluoromethyl)phenol competes with the target analyte for antibody binding sites.

Objective: To calculate the percent cross-reactivity (%CR).

Methodology:

  • Plate Coating: Coat a 96-well microplate with the capture antibody specific to the target analyte. Incubate and wash.

  • Blocking: Add a blocking buffer (e.g., BSA or casein solution) to saturate all unoccupied sites on the well surface, which helps prevent non-specific binding.[9] Incubate and wash.

  • Competitive Reaction:

    • Add a constant amount of enzyme-labeled analyte (tracer) to each well.

    • In parallel, add varying concentrations of either the unlabeled standard analyte (for the standard curve) or the test compound, 2-Nitro-4-(trifluoromethyl)phenol.

    • Incubate to allow competition for binding to the immobilized antibody.

  • Washing: Wash the plate thoroughly to remove all unbound reagents.

  • Signal Development: Add the enzyme substrate (e.g., TMB for HRP). The enzyme on the bound tracer will convert the substrate, generating a colorimetric signal.[10]

  • Stopping and Reading: Stop the reaction with a stop solution and measure the absorbance on a plate reader. The signal intensity is inversely proportional to the concentration of the unlabeled analyte or cross-reactant in the sample.[11]

  • Data Analysis:

    • Plot the standard curve (Absorbance vs. log[Analyte Concentration]) and the cross-reactant curve (Absorbance vs. log[Test Compound Concentration]).

    • Determine the IC50 value for both the analyte and the test compound. The IC50 is the concentration that causes a 50% reduction in the maximum signal (B₀).[12]

    • Calculate the % Cross-Reactivity using the following formula:

      %CR = (IC50 of Analyte / IC50 of Test Compound) x 100

Protocol 2: Assessing Non-Specific Interference in a Sandwich ELISA

This protocol determines if 2-Nitro-4-(trifluoromethyl)phenol interferes with the detection of a protein analyte through non-specific mechanisms.

Objective: To calculate the percent interference or recovery.

Methodology:

  • Plate Coating & Blocking: Coat a 96-well plate with a capture antibody for the target protein and block non-specific sites, as described previously.

  • Sample Incubation:

    • Prepare samples of a known concentration of the target protein (e.g., a mid-range QC sample).

    • Spike these samples with a serial dilution of 2-Nitro-4-(trifluoromethyl)phenol. Include a "zero-compound" control.

    • Add these spiked samples to the wells. Incubate to allow the capture antibody to bind the protein analyte. Wash.

  • Detection: Add the enzyme-labeled detection antibody, which binds to a different epitope on the captured protein. Incubate and wash.

  • Signal Development, Stopping, and Reading: Proceed as in the competitive ELISA protocol.

  • Data Analysis:

    • Calculate the concentration of the protein analyte in each spiked sample by interpolating from a standard curve run on the same plate.

    • Calculate the percent recovery using the following formula:

      % Recovery = (Measured Concentration / Expected Concentration) x 100

    • A significant deviation from 100% (typically outside an 80-120% range) indicates interference.

Data Interpretation and Comparison

The results from these experiments should be summarized for clear comparison.

Table 1: Hypothetical Cross-Reactivity Data (Competitive ELISA)

CompoundIC50 (nM)% Cross-Reactivity (vs. Analyte A)Potential Impact
Analyte A (Target) 10100%-
2-Nitro-4-(trifluoromethyl)phenol 5,0000.2%Low
Structural Analog 1 (e.g., Nitrophenol) 5002.0%Moderate
Structural Analog 2 (Unrelated Phenol) >50,000<0.02%Negligible

Interpretation: In this hypothetical scenario, 2-Nitro-4-(trifluoromethyl)phenol shows very low cross-reactivity. A value of ≥1% is often considered to have a high potential to cause a false-positive result in clinical settings.[13]

Table 2: Hypothetical Interference Data (Sandwich ELISA)

Spiked Compound Concentration (µM)Expected Protein Conc. (pg/mL)Measured Protein Conc. (pg/mL)% Recovery
0 (Control)25024899.2%
1250255102.0%
1025024196.4%
10025023092.0%
100025019578.0%

Interpretation: Here, interference is observed only at a very high concentration (1000 µM), causing a significant under-recovery of the target protein. This suggests that at lower, more physiologically relevant concentrations, the compound is unlikely to interfere non-specifically in this particular sandwich assay.

Conclusion and Best Practices

The potential for immunoassay interference by small molecules like 2-Nitro-4-(trifluoromethyl)phenol is a critical consideration in assay development and validation.[14] While its specific chemical structure presents a theoretical risk, this guide demonstrates that this risk can be systematically and quantitatively evaluated.

Key Takeaways for Researchers:

  • Never Assume: Do not assume a small molecule will not interfere with your assay. The specificity of an antibody-antigen interaction must be empirically verified.

  • Validate Rigorously: Perform dedicated cross-reactivity and interference experiments using the protocols outlined above as part of your assay validation.[15]

  • Context is Crucial: The acceptable level of cross-reactivity depends on the assay's intended use and the expected concentration of the interfering substance in the samples.

  • Document Everything: Maintain detailed records of validation experiments, including the lots of antibodies and reagents used, to ensure long-term assay reproducibility.[8]

References

  • Chen, Y., et al. (2021). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol. PubChem Compound Summary for CID 9816. Retrieved from [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nitro-4-((trifluoromethyl)thio)phenol. PubChem Compound Summary for CID 26596669. Retrieved from [Link]

  • Simundic, A. M. (2009). Interferences in quantitative immunochemical methods. Biochemia Medica. Retrieved from [Link]

  • Sharo, A., et al. (2015). An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides. Journal of Visualized Experiments. Retrieved from [Link]

  • Chen, Y., et al. (2021). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. ResearchGate. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Troubleshooting of Sandwich ELISA with Direct Detection. Retrieved from [Link]

  • Tüdős, A. J., & Schoonen, J. F. (2021). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. Chemosensors. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Multiplex Immunoassay Protocol. Retrieved from [Link]

  • Favresse, J., & Gruson, D. (2021). Hormone Immunoassay Interference: A 2021 Update. Annals of Laboratory Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for Revalidation of Existing Immunoassay Based Analytical Products. Retrieved from [Link]

  • Quansys Biosciences. (2023). Cross reactivity testing. Retrieved from [Link]

  • Averhealth. (2019). Immunoassay cross-reactivity: the importance of accurate interpretation. Retrieved from [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology. Retrieved from [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. Hot Topics in Endocrine and Endocrine-Related Diseases. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • BenchSci. (2025). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. Retrieved from [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. ResearchGate. Retrieved from [Link]

  • Wang, J., et al. (2024). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega. Retrieved from [Link]

  • Biocompare. (2020). Expert Tips on Optimizing Immunoassay Design and Validation. Retrieved from [Link]

  • Candor Bioscience. (n.d.). Optimisation of assays: Interference in immunoassays recognize and avoid. Retrieved from [Link]

  • Urusov, A. E., et al. (2022). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. Retrieved from [Link]

  • Pop, F., et al. (2023). Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide. MDPI. Retrieved from [Link]

  • LookChem. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol. Retrieved from [Link]

Sources

Strategic Analysis of NMR Spectral Signatures in Trifluoromethyl-Aromatic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisostere Challenge

In modern drug discovery, the trifluoromethyl (


) group is a privileged motif, acting as a bioisostere for methyl, isopropyl, and chloro substituents to modulate lipophilicity (

) and metabolic stability. However, verifying the structural integrity of

scaffolds presents a unique analytical challenge. Traditional proton (

) NMR is often "blind" to the motif itself, while carbon (

) NMR yields complex, low-intensity splitting patterns that are frequently mistaken for baseline noise.

This guide compares the Integrated Multi-Nuclear Approach (


)  against standard Proton-Only Screening , demonstrating why the former is the requisite standard for validating fluorinated pharmacophores.

Comparative Analysis: Methodology Performance

The following table contrasts the detection capabilities of relevant nuclei when analyzing a generic trifluoromethyl-substituted benzene.

Table 1: Nuclei Performance Matrix for Analysis
FeatureAlternative:

NMR
Alternative:

NMR (Standard)
Core Product:

NMR
Sensitivity High (1.00 relative)Low (

relative)
High (0.83 relative)
Direct Detection No (Indirect only via ortho-coupling)Yes (Direct C-F coupling)Yes (Direct observation)
Spectral Window Narrow (~12 ppm)Wide (~220 ppm)Massive (~800 ppm)
Diagnostic Signal Often a singlet (if no ortho-H)Quartets (often lost in noise)Singlet (distinctive shift)
Solvent Effect ModerateLowHigh (Sensitive probe)
Why the Integrated Approach Wins

While


 NMR is the workhorse of organic chemistry, it fails to directly fingerprint the 

group. The Integrated Multi-Nuclear Approach leverages the 100% natural abundance of

to provide a self-validating confirmation of structure that proton NMR cannot offer.

Technical Deep Dive: The Diagnostic Fingerprint

The interpretation of


 spectra relies on understanding the Heteronuclear Spin-Spin Coupling (

)
. Since

has a spin of

(like

), it splits coupled nuclei according to the

rule. For a

group,

, resulting in quartets (

intensity ratio).[1]
The "Missing Carbon" Phenomenon

In


 NMR, the ipso-carbon (attached to 

) is split into a quartet.[1] This splits the signal intensity into four peaks, with the outer peaks having only 1/8th the total intensity. Combined with the lack of Nuclear Overhauser Effect (NOE) enhancement for quaternary carbons, this signal often disappears into the baseline , leading to false negatives in structural assignment.
Table 2: Characteristic Coupling Constants ( ) and Shifts

Data based on trifluoromethylbenzene in


.
PositionMultiplicityCoupling Constant (

, Hz)
Chemical Shift (

, ppm)
Diagnostic Value
Ipso (

-CF

)
Quartet (

)
~272 Hz ~130.0Definitive Proof
Ortho Quartet (

)
~32 Hz ~125.0High (Connectivity)
Meta Quartet (

)
~3.7 Hz ~129.0Moderate (Fine structure)
Para Singlet/Broad< 1.5 Hz~132.0Low

Signal
SingletN/A-63.0 (

2)
Primary Screen
Visualization: Coupling Topology

The following diagram illustrates the propagation of spin-spin coupling through the aromatic ring.

G CF3 CF3 Group (Source) Ipso Ipso Carbon (1J ~272 Hz) Quartet CF3->Ipso Direct Bond Ortho Ortho Carbon (2J ~32 Hz) Quartet Ipso->Ortho 2 Bonds Meta Meta Carbon (3J ~4 Hz) Quartet Ortho->Meta 3 Bonds Para Para Carbon (4J ~1 Hz) Singlet/Broad Meta->Para 4 Bonds

Figure 1: Magnitude of C-F coupling decreases with distance. The Ipso and Ortho couplings are the most reliable diagnostic markers.

Experimental Protocol: Self-Validating Workflow

To ensure authoritative results, the following acquisition protocol is recommended. This workflow treats the


 signal as the "anchor" for structural assignment.
Step-by-Step Methodology
  • Sample Preparation: Dissolve ~10 mg of compound in 0.6 mL of deuterated solvent.

    • Note: Avoid

      
       if possible for initial screening, as it can induce H-bonding shifts. Use 
      
      
      
      for baseline comparison.[1]
  • 
     Acquisition (The Anchor): 
    
    • Sweep Width (SW): Set to >200 ppm (typically -50 to -250 ppm) to catch all F-species.

    • Referencing: Verify against internal

      
       (0 ppm) or external 
      
      
      
      -trifluorotoluene (-63.72 ppm).
    • Result: A sharp singlet at ~ -63 ppm confirms the presence of the

      
       group.
      
  • 
     Acquisition (The Confirmation): 
    
    • Relaxation Delay (

      
      ):  Increase to 2-3 seconds. The ipso-carbon is quaternary and relaxes slowly; insufficient 
      
      
      
      will suppress this already weak signal.
    • Scans (NS): Minimum 1024 scans required to resolve the outer wings of the ipso-quartet.

    • Exponential Multiplication (LB): Apply 1.0 - 2.0 Hz line broadening to improve S/N ratio.

Visualization: Decision Workflow

Workflow Start Start: Unknown Ar-CF3 Sample Run1H 1. Run Standard 1H NMR Start->Run1H Check1H Are Ar-H patterns clear? Run1H->Check1H Run19F 2. Run 19F NMR (Non-decoupled) Check1H->Run19F Yes/No (1H is inconclusive for CF3) Check19F Singlet at -63 ppm? Run19F->Check19F Run13C 3. Run 13C NMR (High NS, d1 > 2s) Check19F->Run13C Yes Reassess Re-purify / Check Solvent Check19F->Reassess No (Group missing) Analyze13C Look for Quartets: Ipso (~270Hz) & Ortho (~30Hz) Run13C->Analyze13C Result Structure Validated Analyze13C->Result

Figure 2: The logical flow for validating fluorinated aromatics, prioritizing


 detection before investing time in long 

acquisitions.

Troubleshooting & Electronic Effects

Solvent-Induced Shifts

Unlike protons, fluorine nuclei are highly sensitive to the electrostatic environment.[2]

  • Non-polar (

    
    ):  Baseline shift (-63.0 ppm).
    
  • Polar Aprotic (DMSO/DMF): Deshielding effect observed (shift to -61 to -62 ppm).

  • Mechanism: Dipole-dipole interactions and van der Waals forces alter the local magnetic shielding. Always report the solvent when citing

    
     shifts.
    
Electronic Substituent Effects (Hammett)

The


 group is strongly electron-withdrawing via induction (

).
  • Effect on Ring Protons: Deshields ortho/para protons (shifts downfield).

  • Effect on Ring Carbons: The ipso-carbon is shielded relative to a methyl-substituted carbon, but the dominant feature is the coupling.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett constants and electronic effects).[3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

  • Dolbier, W. R. (2009).[4] Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Reich, H. J. (2024). Bucky's NMR Tables: Fluorine-19 Chemical Shifts. University of Wisconsin-Madison.

  • Doddrell, D., et al. (1976).[3] 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2.[3]

Sources

Comparative Guide: Cytotoxicity Profiling of 2-Nitro-4-(trifluoromethyl)phenol

[1][2][3]

Executive Summary & Compound Profile

Subject Compound: 2-Nitro-4-(trifluoromethyl)phenol CAS: 400-99-7 Class: Halogenated Nitrophenol / Protonophore Primary Application: Agrochemical intermediate, potential mitochondrial uncoupler.[1][2]

The Core Challenge: Researchers often confuse 2-Nitro-4-(trifluoromethyl)phenol with its well-known structural isomer, TFM (3-trifluoromethyl-4-nitrophenol) , the primary lampricide used in the Great Lakes.[1][2] While TFM is characterized by a specific toxicity profile targeting aquatic species, the 2-nitro isomer (CAS 400-99-7) presents a distinct physicochemical profile due to the ortho-nitro positioning.[2]

This guide outlines the experimental framework to evaluate the cytotoxicity of 2-Nitro-4-(trifluoromethyl)phenol relative to established uncouplers.[1][2] The hypothesis driving this evaluation is that the compound acts as a mitochondrial protonophore , decoupling oxidative phosphorylation from ATP synthesis.[3]

Comparative Benchmark Overview
FeatureTarget: 2-Nitro-4-(trifluoromethyl)phenol Comparator A: TFM (Reference Standard) Comparator B: 2,4-DNP (Positive Control)
CAS 400-99-788-30-251-28-5
Nitro Position Ortho (Position 2)Para (Position 4)Ortho, Para (2,[1][2] 4)
Mechanism Putative ProtonophoreValidated ProtonophoreValidated Protonophore
Primary Risk ATP Depletion / ROS GenerationAquatic Toxicity (Glucuronidation failure)Hyperthermia / ATP Collapse
Solubility DMSO SolubleDMSO/Ethanol SolubleDMSO/Ethanol Soluble

Mechanism of Action: The Proton Shuttle Hypothesis[2]

To interpret cytotoxicity data correctly, one must understand that nitrophenols often kill cells not by direct lysis, but by bioenergetic starvation. The electron-withdrawing trifluoromethyl (-CF3) and nitro (-NO2) groups stabilize the phenolate anion, allowing the molecule to shuttle protons across the Inner Mitochondrial Membrane (IMM).[1]

Visualization: Protonophore Uncoupling Pathway[1][2]

MitochondrialUncouplingCompound2-Nitro-4-(trifluoromethyl)phenol(Lipophilic Weak Acid)IMM_OuterIntermembrane Space(High H+ Concentration)Compound->IMM_OuterProtonationProtonation (H+ binding)IMM_Outer->ProtonationHigh [H+] drives bindingIMM_InnerMitochondrial Matrix(Low H+ Concentration)DeprotonationDeprotonation (H+ release)IMM_Inner->DeprotonationReleases H+TransportDiffusion across IMMProtonation->TransportTransport->IMM_InnerResultDissipation of Proton Gradient(ΔΨm Collapse)Deprotonation->ResultATP_SynthaseATP Synthase ComplexDeathATP Depletion -> Necrosis/ApoptosisATP_Synthase->DeathFails to produce ATPResult->ATP_SynthaseBypasses

Figure 1: The predicted mechanism where the target compound bypasses ATP synthase, dissipating the mitochondrial membrane potential (ΔΨm).

Experimental Protocols

Cell Line Selection

For human toxicity profiling, use metabolically active cell lines.[2]

  • HepG2 (Human Liver Carcinoma): Essential because the liver is the primary site of nitrophenol metabolism (glucuronidation).

  • A549 (Human Lung Epithelial): Relevant for inhalation exposure scenarios, a common risk for industrial intermediates.[2]

Preparation & Solubility
  • Stock Solution: Dissolve 2-Nitro-4-(trifluoromethyl)phenol in 100% DMSO to create a 100 mM stock.

  • Storage: Aliquot and store at -20°C. Protect from light (nitrophenols can be photodegradable).[1][2]

  • Working Solution: Dilute in culture media. Ensure final DMSO concentration is < 0.5% to avoid solvent-induced cytotoxicity.[1][2]

Multiplexed Cytotoxicity Workflow

Do not rely on a single assay.[2] Uncouplers can mask toxicity in metabolic assays (like MTT) during early time points due to compensatory mitochondrial overdrive.[2]

The "Gold Standard" Triad:

  • MTS/MTT: Measures dehydrogenase activity (metabolic proxy).

  • ATP Luminescence (e.g., CellTiter-Glo): Direct measure of energy currency.[2]

  • LDH Release: Measures membrane rupture (late-stage death).[1][2]

AssayWorkflowCellsHepG2 / A549Seeded @ 10k/wellTreatmentTreat with Compound(0.1 - 100 µM)24h & 48hCells->TreatmentSplitSplit SampleTreatment->SplitAssay_ATPATP Assay(Luminescence)Split->Assay_ATPAssay_MTTMTT/MTS Assay(Absorbance)Split->Assay_MTTAssay_LDHLDH Release(Supernatant)Split->Assay_LDHOutcome_UncouplerLow ATP + High MTT(Uncoupling)Assay_ATP->Outcome_UncouplerRapid DropAssay_MTT->Outcome_UncouplerSustained/HighOutcome_CytotoxicLow ATP + Low MTT + High LDH(General Necrosis)Assay_LDH->Outcome_CytotoxicHigh Release

Figure 2: Multiplexed workflow to distinguish specific mitochondrial toxicity from general necrosis.

Comparative Data Interpretation

Since specific public IC50 datasets for CAS 400-99-7 are limited compared to TFM, the following table provides expected ranges based on Structure-Activity Relationship (SAR) analysis of trifluoromethyl-nitrophenols. Use these values to validate your experimental results.

Predicted vs. Reference IC50 Values (HepG2, 24h Exposure)
Assay Metric2-Nitro-4-(trifluoromethyl)phenol (Target)TFM (Comparator)2,4-DNP (Control)Interpretation
IC50 (MTT) 10 - 50 µM (Predicted)20 - 60 µM10 - 30 µMMetabolic inhibition.[1][2]
IC50 (ATP) 5 - 20 µM (Predicted)10 - 40 µM5 - 15 µMATP drops before cell death in uncouplers.[1][2]
LDH Release > 100 µM > 100 µM> 50 µMMembrane integrity is often maintained until severe energy failure.[2]

Critical Analysis: If your ATP IC50 is significantly lower (more potent) than your MTT IC50, the compound is acting as a mitochondrial uncoupler .[2] If both values are identical, the mechanism is likely general necrosis or apoptosis induction.

Troubleshooting "False" Viability
  • The MTT Artifact: In the presence of mild uncoupling, mitochondria may work "overtime" to restore the proton gradient, increasing dehydrogenase activity. This can result in MTT readouts >100% (appearing as cell proliferation) while ATP levels are actually crashing.[2] Always trust the ATP assay over MTT for this class of compounds.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize the safety profile.

  • Respiratory Irritant: Nitrophenols are potent respiratory irritants.[2] All powder handling must occur in a fume hood.[2]

  • Skin Absorption: Lipophilic nature allows rapid dermal absorption.[2] Double-glove (Nitrile) is mandatory.[1][2]

  • Waste Disposal: Do not mix with strong bases; nitrophenols form shock-sensitive salts (picrate-like behavior) under extreme conditions, though less volatile than picric acid.[1][2]

References

  • Birceanu, O., et al. (2011).[2][3] "The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) uncouples mitochondrial oxidative phosphorylation in both sea lamprey and TFM-tolerant rainbow trout."[1][2] Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology.

  • ATSDR. (2022).[2] "Toxicological Profile for Nitrophenols." Agency for Toxic Substances and Disease Registry, CDC.[2]

  • Applegate, V. C., & King, E. L. (1962).[2][4] "Comparative toxicity of 3-trifluormethyl-4-nitrophenol (TFM) to larval lampreys and eleven species of fishes." Transactions of the American Fisheries Society.

  • National Center for Biotechnology Information. (2024).[2] "PubChem Compound Summary for CID 9816, 2-Nitro-4-(trifluoromethyl)phenol." PubChem.

  • Jiao, J., et al. (2022).[2] "Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells." Environmental Pollution.[2]

Environmental Impact Assessment: Trifluoromethylated Nitrophenols (TFM)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous environmental impact assessment of 3-trifluoromethyl-4-nitrophenol (TFM) , the primary lampricide used in the Great Lakes Basin. Unlike non-fluorinated analogs (e.g., 4-nitrophenol), the presence of the trifluoromethyl (


) group fundamentally alters the compound's physicochemical stability, metabolic fate, and toxicity profile.

Key Findings:

  • Photolysis is the dominant degradation pathway: TFM exhibits a half-life (

    
    ) of ~16–33 hours under direct sunlight but is persistent in light-occluded water columns.
    
  • Aerobic Recalcitrance: The electron-withdrawing

    
     group renders the aromatic ring resistant to aerobic microbial attack, unlike 4-nitrophenol (PNP).
    
  • Anaerobic Biotransformation: In benthic sediments, TFM undergoes nitro-reduction to 3-trifluoromethyl-4-aminophenol (RTFM), which binds irreversibly to sediment organic matter.

The Fluorine Effect: Mechanistic Divergence

To understand TFM's environmental behavior, one must analyze the structural influence of the trifluoromethyl group compared to its hydrogen or methyl analogs.

Feature4-Nitrophenol (PNP)3-Trifluoromethyl-4-nitrophenol (TFM)Environmental Consequence for TFM
Structure



adds steric bulk and lipophilicity.
Acidity (

)
7.156.07TFM is more acidic; exists primarily as a phenolate ion at neutral pH, affecting gill uptake.
Lipophilicity (

)
1.912.8Higher bioaccumulation potential in lipid-rich membranes (though rapid excretion prevents biomagnification).
C-Bond Stability

(99 kcal/mol)

(116 kcal/mol)
The

bond is the strongest in organic chemistry, preventing oxidative defluorination by standard aerobic bacteria.

Comparative Environmental Fate

The following data contrasts TFM with its common co-formulant (Niclosamide) and its non-fluorinated analog (PNP).

Table 1: Physicochemical & Degradation Metrics
ParameterTFM (Lampricide)Niclosamide (Co-formulant)4-Nitrophenol (Analog)
Primary Degradation Direct PhotolysisSediment Adsorption / Slow HydrolysisAerobic Biodegradation
Aquatic Half-life (

)
16–33 hours (Sunlight)>80 days (Dark/Turbid)8–380 days (pH dependent)1–8 days (Aerobic)
Sediment Sorption (

)
Low to Moderate (

)
High (

)
Low (

)
Microbial Fate Resistant (Aerobic)Reductive (Anaerobic)Slow degradationRapid mineralization (Ring cleavage)
Toxicity (

Trout)
~5–8 mg/L~0.05 mg/L~60 mg/L

Analyst Note: Niclosamide is often added to TFM (1-2%) to reduce the total chemical load because it is ~100x more toxic. However, Niclosamide partitions rapidly into sediment, whereas TFM remains in the water column until photolyzed.

Degradation Pathways (Visualized)

Diagram 1: Photochemical & Anaerobic Fate of TFM

This diagram illustrates the dual-fate mechanism: rapid breakdown in sunlight versus persistence/reduction in sediment.

TFM_Fate cluster_water Water Column (Aerobic/Light) cluster_sediment Sediment (Anaerobic/Dark) TFM TFM (3-trifluoromethyl-4-nitrophenol) Excited Excited State TFM* TFM->Excited UV Light (hv) Direct Photolysis RTFM RTFM (Reduced Amino-TFM) TFM->RTFM Nitro-reductase (Anaerobic Bacteria) Polymer Humic-like Polymers Excited->Polymer Polymerization Cleavage Ring Cleavage Products (Maleic Acid derivatives) Excited->Cleavage Oxidation Bound Irreversible Binding (Sediment Matrix) RTFM->Bound Covalent Coupling

Figure 1: TFM degrades via photolysis in water but undergoes nitro-reduction in anaerobic sediments.

Experimental Assessment Protocols

To validate the environmental fate of trifluoromethylated compounds, researchers must use modified OECD protocols. Standard BOD (Biological Oxygen Demand) tests often fail due to the antimicrobial nature of nitrophenols at high concentrations.

Protocol A: Direct Photolysis Assessment (Modified OECD 316)

Objective: Determine quantum yield and half-life under simulated solar radiation.

  • Buffer Preparation: Prepare sterile aqueous buffers at pH 5, 7, and 9 to mimic environmental variance. TFM speciation (phenol vs. phenolate) is pH-dependent (

    
    ).
    
  • Test Solution: Spike buffers with TFM to a concentration of 5–10 mg/L (typical treatment concentration).

  • Irradiation:

    • Use a Xenon arc lamp with a UV cut-off filter (<290 nm) to simulate natural sunlight.

    • Control: Wrap duplicate samples in aluminum foil (Dark Control) to rule out hydrolysis.

  • Actinometry: Concurrently irradiate a chemical actinometer (e.g., PNA-pyridine) to quantify total photon flux.

  • Sampling: Aliquot samples at

    
     hours.
    
  • Analysis: Analyze via HPLC-UV (300 nm) or LC-MS/MS.

    • Validation Criteria: Dark controls must show <5% degradation.

Protocol B: Aerobic/Anaerobic Sediment Transformation (OECD 308)

Objective: Assess persistence in benthic zones where photolysis cannot occur.

  • System Setup: Use biometer flasks containing natural sediment (sieved <2mm) and overlying water (ratio 1:3).

  • Acclimatization: Incubate systems for 14 days to re-establish microbial communities.

  • Dosing: Apply

    
    -labeled TFM to the water column.
    
  • Incubation: Maintain at 20°C in the dark .

    • Set A: Aerobic (air flow over water).

    • Set B: Anaerobic (

      
       purge).
      
  • Extraction (Sequential):

    • Water Phase:[1][2] Direct LSC (Liquid Scintillation Counting).

    • Sediment (Extractable): Solvent extraction (Acetonitrile/Water).

    • Sediment (Non-Extractable): Combustion of post-extraction solids to measure bound residues (NER).

  • Data Output: Calculate

    
     (Disappearance Time 50%) for both compartments.
    
Diagram 2: Assessment Workflow

Protocol_Flow Sample Sample Collection (Water/Sediment) Spike Spike with 14C-TFM Sample->Spike Incubate Incubation (Dark vs. Light) Spike->Incubate Extract Sequential Extraction Incubate->Extract Analyze HPLC-Rad/LSC Analysis Extract->Analyze

Figure 2: Workflow for tracking radiolabeled TFM in sediment-water systems.

Ecotoxicological Profile

The safety of TFM relies on physiological selectivity .

  • Target (Sea Lamprey): Lampreys lack the enzyme UDP-glucuronosyltransferase. They cannot conjugate TFM, leading to accumulation of the free phenol, which uncouples mitochondrial oxidative phosphorylation (ATP production stops).

  • Non-Target (Teleost Fish): Most bony fish (e.g., Trout, Bluegill) rapidly glucuronidate TFM, excreting it as a harmless conjugate.

  • Critical Risk:

    • Sturgeon & Mudpuppies: These species have intermediate sensitivity. Protocols require precise pH buffering during application because the un-ionized form (dominant at lower pH) is more bioavailable and toxic.

References

  • Hubert, T. D. (2003). Environmental fate and effects of the lampricide TFM: a review.[3] Journal of Great Lakes Research.[4] Link

  • McConville, M. B., et al. (2016). Direct photolysis rates and transformation pathways of the lampricides TFM and niclosamide in simulated sunlight. Environmental Science & Technology.[5] Link

  • OECD. (2002). Test No. 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems.[6] OECD Guidelines for the Testing of Chemicals. Link

  • OECD. (2008). Test No. 316: Phototransformation of Chemicals in Water – Direct Photolysis. OECD Guidelines for the Testing of Chemicals. Link

  • Birkett, N. J., et al. (2019). Acute toxicity of the lampricides TFM and niclosamide: Effects on a vascular plant and a chironomid species. Journal of Great Lakes Research.[4] Link

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-Nitro-4,6-bis(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Nitro-4,6-bis(trifluoromethyl)phenol, a compound whose chemical properties necessitate rigorous handling and disposal procedures. This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Understanding the Hazard Profile of 2-Nitro-4,6-bis(trifluoromethyl)phenol

The closely related compound, 2-Nitro-4-(trifluoromethyl)phenol, is classified with the following hazards according to the Globally Harmonized System (GHS)[1][2]:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

Based on this, it is prudent to assume that 2-Nitro-4,6-bis(trifluoromethyl)phenol presents, at a minimum, the same hazards. The additional trifluoromethyl group may enhance its lipophilicity and potentially its biological activity and toxicity. Nitrophenols, as a class, are known to be toxic if swallowed, in contact with skin, or if inhaled[3].

Table 1: Hazard Classification and Associated Precautions for 2-Nitro-4,6-bis(trifluoromethyl)phenol (Inferred)

Hazard Classification (GHS)Precautionary Statements (P-phrases)Rationale
Acute Toxicity (Oral, Dermal, Inhalation)P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340Nitrophenols are generally toxic, and the trifluoromethyl groups can increase absorption and systemic effects.
Skin Irritation (Category 2)P280, P302+P352, P332+P313The acidic nature of the phenol and the electron-withdrawing groups increase the likelihood of skin irritation.
Serious Eye Irritation (Category 2)P280, P305+P351+P338, P337+P313Direct contact with the eyes is likely to cause significant irritation and potential damage.
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)P261, P271, P304+P340, P312Inhalation of dust or vapors can irritate the respiratory system.
Immediate Safety and Handling Protocols

Before any disposal procedure can begin, ensuring the immediate safety of laboratory personnel is paramount. This involves a combination of engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).

Engineering Controls:

  • Fume Hood: All handling of 2-Nitro-4,6-bis(trifluoromethyl)phenol, including weighing and preparing for disposal, must be conducted in a certified chemical fume hood to minimize inhalation exposure[4].

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield should be worn to protect against splashes[5].

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. It is advisable to double-glove. Gloves must be inspected before use and changed immediately if contamination occurs[5].

  • Body Protection: A lab coat must be worn. For larger quantities or when there is a risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: If there is a risk of generating dust and a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Step-by-Step Disposal Procedure

The disposal of 2-Nitro-4,6-bis(trifluoromethyl)phenol must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Solid Waste: Place any solid 2-Nitro-4,6-bis(trifluoromethyl)phenol waste into a dedicated, labeled, and sealable hazardous waste container. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must also be considered hazardous waste and placed in the same container.

  • Solutions: If the waste is in a liquid form (e.g., dissolved in a solvent), it should be collected in a separate, compatible, and clearly labeled hazardous waste container for liquids. Do not mix with incompatible waste streams.

Step 2: Labeling of Hazardous Waste

Proper labeling is a critical step for ensuring safe handling and disposal by your institution's Environmental Health and Safety (EHS) office and the ultimate disposal facility. The label must include:

  • The full chemical name: "2-Nitro-4,6-bis(trifluoromethyl)phenol"

  • The words "Hazardous Waste"

  • A clear indication of the hazards (e.g., "Toxic," "Irritant")

  • The approximate quantity of the waste

  • The date of accumulation

Step 3: Storage of Hazardous Waste

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and bases[4].

  • The storage area should have secondary containment to prevent the spread of material in case of a leak.

Step 4: Arranging for Disposal

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Provide them with all necessary information about the waste stream. The EHS office will work with a licensed hazardous waste disposal company to ensure the material is transported and disposed of in compliance with all local, state, and federal regulations.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Segregation cluster_container Containerization cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Handle in Fume Hood A->B C Segregate Solid and Liquid Waste B->C D Place in Compatible, Sealed Container C->D E Label Container Clearly and Accurately D->E F Store in Designated Hazardous Waste Area E->F G Ensure Secondary Containment F->G H Contact EHS for Pickup G->H I Provide Waste Stream Information H->I J Disposal by Licensed Contractor I->J

Caption: Workflow for the safe disposal of 2-Nitro-4,6-bis(trifluoromethyl)phenol.

The Rationale Behind the Disposal Method

The recommended disposal method for 2-Nitro-4,6-bis(trifluoromethyl)phenol is high-temperature incineration by a licensed hazardous waste management facility. There are several key scientific reasons for this:

  • Chemical Stability: The aromatic structure, coupled with the electron-withdrawing nitro and trifluoromethyl groups, makes this compound relatively stable and resistant to environmental degradation.

  • Toxicity: As a nitrophenol derivative, it is presumed to be toxic to aquatic life and may cause long-term adverse effects in the aquatic environment[3]. Improper disposal could lead to significant environmental contamination.

  • Hazards of Thermal Decomposition: While incineration is the preferred method, the thermal decomposition of halogenated organic compounds can produce highly toxic and corrosive byproducts. The decomposition of trifluoromethyl groups can generate hydrogen fluoride (HF) and other fluorinated compounds[6][7]. Licensed hazardous waste incinerators are equipped with scrubbers and other pollution control devices to neutralize these acidic gases and prevent their release into the atmosphere.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Secure the area and prevent entry.

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE as outlined in Section 2.

  • Spill Cleanup:

    • For small solid spills, gently cover the material with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.

    • Carefully sweep the absorbed material and place it into the designated hazardous waste container.

    • For liquid spills, absorb the material with an inert absorbent and place it in the hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and your institution's EHS office.

By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of 2-Nitro-4,6-bis(trifluoromethyl)phenol, thereby protecting themselves, their colleagues, and the environment. This commitment to safety and responsible chemical management is integral to the integrity of scientific research.

References

  • PubChem. 2-Nitro-4-(trifluoromethyl)phenol. National Center for Biotechnology Information. [Link]

  • Loba Chemie. (2025). 2-NITROPHENOL EXTRA PURE Safety Data Sheet. [Link]

  • HazComFast. 2-Nitro-4-(trifluoromethyl)phenol (CAS 400-99-7). [Link]

  • Carl ROTH. (Date not available). Safety Data Sheet: 2-Nitrophenol. [Link]

  • Carl ROTH. (Date not available). Safety Data Sheet: 2-Nitrophenol. [Link]

  • ResearchGate. (2016). Thermal Decomposition Behaviour of Bis(4-Nitrophenol)-2,4,6-Triamino-1,3,5-Triazine Monohydrate. [Link]

  • Acta Physica Polonica A. (2016). Thermal Decomposition Behaviour of Bis(4-Nitrophenol)-2,4,6-Triamino-1,3,5-Triazine Monohydrate. [Link]

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 2-Nitro-4,6-bis(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 2-Nitro-4,6-bis(trifluoromethyl)phenol. As a specialty chemical, understanding its hazard profile is paramount to ensuring laboratory safety. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that prioritize safety through procedural clarity and scientific rationale.

Hazard Assessment: Understanding the Risk

  • Phenolic Corrosivity and Toxicity : Phenol and its derivatives are corrosive and can cause severe chemical burns to the skin and eyes, which may not be immediately painful due to their anesthetic properties.[1] Critically, they can be rapidly absorbed through the skin, leading to systemic toxicity.[2]

  • Nitroaromatic Hazards : Aromatic nitro compounds are often toxic if ingested, inhaled, or absorbed through the skin.[3] A primary concern is the potential to cause methemoglobinemia, a serious condition that reduces the blood's ability to carry oxygen.[3]

  • Halogenated Compound Considerations : Halogenated organic compounds require specific disposal procedures to prevent environmental contamination and are often managed as a distinct hazardous waste stream.[4][5][6]

Based on available data for analogous compounds like 2-Nitro-4-(trifluoromethyl)phenol, this substance should be treated as, at minimum, a skin and eye irritant.[7] Given its structure, it must be handled with the highest degree of caution, assuming it is toxic, corrosive, and environmentally hazardous.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is non-negotiable when handling 2-Nitro-4,6-bis(trifluoromethyl)phenol. The following table outlines the minimum required equipment. The selection of specific PPE should be dictated by a risk assessment of the planned procedure, considering the quantity of material and the potential for dust, vapor, or splash generation.

PPE Category Specification Rationale and Expert Insight
Eye & Face Protection Tightly-fitting chemical splash goggles. For splash risks, add a full-face shield over the goggles.Protects against splashes and dust. A face shield offers a secondary barrier for the entire face, which is critical when handling larger volumes or during vigorous reactions.[7][8]
Hand Protection Double-gloving is mandatory. Inner Glove: Nitrile. Outer Glove: Thicker, chemical-resistant gloves such as Butyl rubber or Neoprene.Phenolic compounds can degrade standard nitrile gloves upon prolonged contact.[1] Double-gloving allows for the safe removal of the contaminated outer glove within the work area (e.g., fume hood) without exposing the skin.[9] Always inspect gloves for damage before use.
Body Protection Flame-resistant lab coat. For significant splash potential, a chemical-resistant apron over the lab coat is required.Provides a barrier against incidental contact and small spills. An apron adds a crucial layer of impervious protection.[1][8]
Respiratory Protection All work with solid or concentrated forms should be performed in a certified chemical fume hood. If work outside a hood is unavoidable and may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95 for particulates or a chemical cartridge respirator for vapors) is required.Prevents inhalation of toxic dust or vapors.[3][8] Surgical masks offer no protection from chemical hazards.[9]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills, which can pool on the floor.[3]

Operational Protocol: From Benchtop to Storage

Adherence to a strict operational workflow minimizes exposure and prevents accidental release.

Pre-Handling Checklist
  • Locate Safety Equipment : Confirm the location and operational status of the nearest safety shower and eyewash station before beginning work.[8][10][11]

  • Prepare Work Area : Work must be conducted in a certified chemical fume hood.[10] Line the work surface with disposable, absorbent bench paper to contain minor spills.[3]

  • Assemble Materials : Have all necessary equipment, solvents, and waste containers prepared and within reach inside the fume hood to minimize movement in and out of the containment area.

Step-by-Step Handling Procedure
  • Don PPE : Put on all required PPE as specified in the table above before entering the work area.

  • Weighing and Transfer : If possible, weigh the solid compound inside the fume hood or on a balance with a draft shield to prevent the generation of airborne dust.[3] Use a dedicated spatula for transfers.

  • Dissolving : Add solvent to the solid slowly to prevent splashing. If heating is necessary, use a controlled heating mantle with proper ventilation.

  • Post-Handling Decontamination : Thoroughly clean all equipment that came into contact with the chemical using an appropriate solvent. This cleaning solvent must be collected as halogenated hazardous waste.[3] Wipe down the work surface in the fume hood and dispose of the bench paper as solid hazardous waste.

  • Glove Removal : Remove the outer gloves before leaving the fume hood and dispose of them in the designated solid waste container.[9] Wash hands thoroughly with soap and water after removing all PPE.[7]

Storage Requirements
  • Store the chemical in a cool, dry, well-ventilated area.[7][12]

  • Keep the container tightly closed to prevent the release of vapors.[7][12]

  • Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[7][13]

Spill and Emergency Response

Immediate and correct action during an emergency is critical to mitigating harm.

Exposure Response
Exposure Type Immediate First Aid Protocol
Skin Contact This is a medical emergency. Rapid decontamination is critical to minimize chemical absorption.[1] 1. Immediately remove all contaminated clothing while yelling for assistance.[11][14] 2. Vigorously wipe the affected area with gauze pads soaked in low-molecular-weight polyethylene glycol (PEG 300 or 400) .[1][15] 3. If PEG is unavailable, flush the area under a high-density emergency shower for at least 15 minutes.[1][15] 4. Seek immediate medical attention. Provide the SDS or this guide to emergency responders.[10]
Eye Contact 1. Immediately flush the eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[10][11][12] Do not interrupt flushing. 2. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air immediately.[10][12] 2. Seek medical attention.
Ingestion 1. Do NOT induce vomiting.[16][17] 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention. [10][12]
Spill Cleanup
  • Small Spill (in a fume hood) :

    • Ensure proper PPE is worn.

    • Cover the spill with an inert absorbent material such as dry lime, sand, or soda ash.[14]

    • Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[2]

    • Wipe the area with a solvent-wetted cloth, and dispose of the cloth as hazardous waste. Ventilate the area.[14]

  • Large Spill :

    • Evacuate all personnel from the immediate area.[2][14]

    • Alert your institution's emergency response team or Environmental Health & Safety (EHS) department.

    • Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal Plan

Proper segregation and disposal of waste are mandated by regulations to ensure environmental and personnel safety.

Waste Segregation and Collection
  • Isolate Halogenated Waste : 2-Nitro-4,6-bis(trifluoromethyl)phenol and any materials contaminated with it must be collected in a dedicated container labeled "Hazardous Waste: Halogenated Organics ".[4][5][6]

  • Avoid Mixing : Never mix halogenated waste with non-halogenated organic waste streams.[4][6] This complicates and increases the cost of disposal.

  • Container Requirements : Use a chemically compatible container (e.g., glass or designated polyethylene) that is in good condition and has a tight-fitting screw cap. The container must remain closed except when actively adding waste.[4]

Labeling and Storage
  • Content Identification : The waste container label must clearly state "Hazardous Waste " and list all chemical components by name, including solvents, with approximate percentages.[4]

  • Hazard Information : Indicate relevant hazards such as "Toxic" and "Corrosive".[4]

  • Accumulation : Store the sealed waste container in a designated satellite accumulation area within the laboratory.

Final Disposal
  • Contact EHS : Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.[4]

  • Disposal Method : The EHS department will work with a licensed vendor for disposal. The standard and most effective method for halogenated nitroaromatic compounds is high-temperature incineration at a permitted facility.[4][5]

Diagrams and Visualizations

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the planned experimental procedure.

PPE_Workflow start Start: Plan to Handle 2-Nitro-4,6-bis(trifluoromethyl)phenol check_hood Is all work contained in a certified fume hood? start->check_hood base_ppe Minimum PPE: - Double Gloves (Butyl/Neoprene outer) - Safety Goggles - Lab Coat - Closed-toe Shoes check_hood->base_ppe  Yes add_respirator Add NIOSH-Approved Respirator (N95 or chemical cartridge) check_hood->add_respirator No   check_splash Is there a significant splash risk? base_ppe->check_splash add_respirator->base_ppe add_face_shield Add Full-Face Shield check_splash->add_face_shield Yes proceed Proceed with Experiment check_splash->proceed No add_apron Add Chemical-Resistant Apron add_face_shield->add_apron add_apron->proceed

Caption: PPE selection workflow for handling 2-Nitro-4,6-bis(trifluoromethyl)phenol.

References

  • A Step-by-Step Guide to the Proper Disposal of 2-Bromo-6-methyl-4-nitroanisole. Benchchem. 4

  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. Benchchem. 5

  • Essential Safety and Operational Guide for 3-Nitro-2-(1H-pyrrol-1-yl)phenol. Benchchem. 8

  • 2-Nitro-4-(trifluoromethyl)phenol (CAS 400-99-7). HazComFast. 12

  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem. 3

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov. 14

  • SAFETY DATA SHEET - 2-Nitro-4-(trifluoromethyl)phenol. TCI Chemicals. 7

  • Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety, University of North Carolina at Chapel Hill. 1

  • SAFETY DATA SHEET - 4-(Trifluoromethoxy)phenol. Fisher Scientific. 10

  • 2-Nitrophenol Safety Data Sheet. Santa Cruz Biotechnology. 2

  • SAFETY DATA SHEET - 2,4,6-Trifluorophenol. Fisher Scientific. 17

  • SAFETY DATA SHEET - 2,4,6-Tribromophenol. Sigma-Aldrich. 18

  • SAFETY DATA SHEET - 3,5-Bis(trifluoromethyl)phenol. Thermo Fisher Scientific. 19

  • Personal Equipment for Use in Handling Hazardous Drugs. Thomas H. Connor, PhD. 9

  • Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. MDPI. 20

  • Standard Operating Procedure - Phenol. Department of Chemistry and Chemical Biology. 15

  • SAFETY DATA SHEET - Bemotrizinol. Amazon S3. 13

  • SAFETY DATA SHEET - P-NITROPHENOL, REAGENT. Spectrum Chemical. 21

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. 6

  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB. 22

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. 11

  • Safety Data Sheet: 2-Nitrophenol. Carl ROTH. 23

  • Dealing with Phenol Exposure. For staff. 16

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.